4-(1H-imidazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMBEDJCZRWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309602 | |
| Record name | 4-(1H-Imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-16-7 | |
| Record name | 4-(1H-Imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1H-imidazol-1-yl)pyridine (CAS Number 25700-16-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, outlines a key synthetic methodology, explores its diverse applications, and discusses critical safety and handling protocols. By synthesizing data from peer-reviewed literature and chemical databases, this guide aims to serve as an essential resource for professionals engaged in research and development involving this versatile molecule.
Introduction and Molecular Architecture
This compound, with the CAS number 25700-16-7, is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 4-position with an imidazolyl group linked via a nitrogen atom. This unique structural arrangement of two distinct nitrogen-containing aromatic rings imparts a fascinating electronic profile and a versatile set of chemical properties. The pyridine moiety, a six-membered heterocycle, is known for its role in a multitude of FDA-approved drugs, often contributing to favorable pharmacokinetic properties and acting as a key pharmacophore.[1] The imidazole ring, a five-membered heterocycle, is also a ubiquitous scaffold in biologically active molecules, most notably in the amino acid histidine, where it plays a crucial role in enzyme catalysis and metal ion coordination.[2]
The linkage of these two heterocycles creates a molecule with multiple potential coordination sites, making it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination complexes.[3] Furthermore, the structural similarities of the imidazopyridine core to endogenous purines have spurred extensive research into their therapeutic potential across various disease areas, including oncology and infectious diseases.[4]
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, we can infer and compare its properties based on its isomers and constituent moieties. The data presented below is a consolidation of information for closely related isomers and should be used as a reference with this consideration in mind.
| Property | Value | Source | Notes |
| Molecular Formula | C₈H₇N₃ | - | Consistent across isomers. |
| Molecular Weight | 145.16 g/mol | PubChem[5][6] | Calculated from the molecular formula. |
| Appearance | Expected to be a solid at room temperature. | Inferred from isomers | Isomers such as 2-(1H-imidazol-1-yl)pyridine are solids.[7] |
| Melting Point | Not explicitly reported. | - | For comparison, the melting point of the isomer 2-(1H-imidazol-1-yl)pyridine is 62-63 °C.[7] |
| Boiling Point | Predicted: ~382.8 ± 15.0 °C | ChemicalBook[6] | This is a predicted value for the isomer 2-(1H-imidazol-2-yl)pyridine and should be treated as an estimate. |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Inferred from pyridine and imidazole moieties | Pyridine is miscible with a broad range of solvents, including water and ethanol.[8][9] Imidazole is also water-soluble. |
| pKa | Not explicitly reported. | - | The pKa of the pyridinium ion is ~5.25, and the pKa of the imidazolium ion is ~6.95, suggesting the molecule will have basic character.[10] |
| LogP | Not explicitly reported. | - | The LogP for the related 1H-Imidazo[4,5-b]pyridine is 0.00859, suggesting a relatively hydrophilic nature.[11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The imidazole protons will also resonate in the aromatic region, with the proton at the C2 position of the imidazole ring typically appearing as a singlet at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic rings.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the rings (typically in the 1400-1600 cm⁻¹ region), and various ring breathing and deformation modes at lower wavenumbers.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the individual pyridine and imidazole moieties.
Synthesis and Manufacturing
The synthesis of N-aryl imidazoles, such as this compound, can be achieved through several established synthetic routes. The Ullmann condensation is a classical and robust method for forming C-N bonds between aryl halides and nitrogen-containing heterocycles like imidazole.[12] This reaction typically requires a copper catalyst and proceeds under thermal conditions.[13]
More contemporary approaches often utilize palladium or other transition metal catalysts, which can offer milder reaction conditions and broader substrate scope. Additionally, multicomponent reactions have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic scaffolds.[10][14]
A specific and practical laboratory-scale synthesis for 1-(4-pyridyl)-1H-imidazole (an alternative name for the target compound) involves the desulfurization of a thione precursor.[15]
Experimental Protocol: Synthesis of this compound via Desulfurization
This protocol is adapted from a known procedure for the synthesis of 1-(4-pyridyl)-1H-imidazole.[15]
Step 1: Synthesis of the Precursor (1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione)
This precursor is typically synthesized through the reaction of 4-aminopyridine with a suitable isothiocyanate derivative, followed by cyclization. The detailed synthesis of this precursor is beyond the scope of this protocol but is a prerequisite.
Step 2: Desulfurization Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione (0.028 mol, 1 equivalent) in ethanol.
-
Addition of Reagents: To the ethanolic solution, add a slurry of Raney nickel (approximately 4 times the weight of the thione precursor) and concentrated ammonium hydroxide (a small amount to facilitate the reaction).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet.
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
Extract the resulting residue with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The imidazopyridine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including as anticancer agents, antivirals, and modulators of central nervous system targets.[4] For instance, a related compound, immethridine, which is 4-((1H-imidazol-4-yl)methyl)pyridine, has been identified as a potent and highly selective histamine H3 receptor agonist.[16] This highlights the potential of the 4-(imidazolyl)pyridine core in the design of novel therapeutics. The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets such as enzymes and receptors.
Coordination Chemistry and Materials Science
The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry.[3] It can act as a monodentate or a bridging ligand, coordinating to metal ions through the nitrogen atoms of either the pyridine or the imidazole ring. This versatility allows for the construction of diverse and complex supramolecular structures, including metal-organic frameworks (MOFs).[3] These materials have potential applications in gas storage, catalysis, and sensing.
Safety and Handling
Hazard Assessment:
-
Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[17][18] It can cause skin and eye irritation and is suspected of causing cancer.[18]
-
Imidazole: Imidazole is harmful if swallowed and can cause severe skin burns and eye damage.[19]
-
Isomers: The related isomer, 4-(1H-imidazol-2-yl)-pyridine, is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[5]
Based on this information, this compound should be handled as a hazardous substance.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[17]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a heterocyclic compound with considerable potential, primarily as a scaffold in medicinal chemistry and as a versatile ligand in materials science. While specific experimental data for this particular isomer is somewhat limited in the public domain, its structural characteristics and the properties of its close relatives strongly suggest its utility in the development of novel functional molecules. The synthetic routes are accessible, and its chemical nature allows for a wide range of derivatization to fine-tune its properties for specific applications. As with any research chemical, a thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its responsible use in the laboratory.
References
- PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing.
- Stibrany, R. T., et al. (2004). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1188-o1190.
- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414–2417.
- ChemicalBook. (n.d.). 2-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS 18653-75-3.
- Wikipedia. (n.d.). Transition metal imidazole complex.
- Carl Roth. (n.d.). Safety Data Sheet: Imidazole.
- ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- ACS Infectious Diseases. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
- ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Fisher Scientific. (n.d.). Safety Data Sheet: Imidazole-4-carboxaldehyde.
- PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.
- ACS Publications. (n.d.). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- ResearchGate. (n.d.). Figure-4: 1 H-NMR Spectrum for....
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PENTA. (n.d.). Pyridine - SAFETY DATA SHEET.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- chemBlink. (n.d.). 2-(1H-Imidazol-1-yl)pyridine [CAS# 25700-14-5].
- Solubility of Things. (n.d.). Pyridine.
- PrepChem.com. (n.d.). Synthesis of 1-(4-pyridyl)-1H-imidazole.
- PubMed. (n.d.). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents.
- Reddit. (n.d.). Pyridine Is miscible with EVERYTHING!?.
- RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- NIH. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyridine.
- chemeurope.com. (n.d.). Pyridine.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- ChemScene. (n.d.). 51746-87-3 | 4-(1H-Imidazol-5-yl)pyridine.
- SIELC Technologies. (n.d.). 1H-Imidazo[4,5-b]pyridine.
- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4)IR1.
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-[(1H-imidazol-1-yl)methyl]pyridine | 102253-81-6; 46696-24-6 | Buy Now [molport.com]
- 4. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 5. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS # 25700-14-5, 2-(1H-Imidazol-1-yl)pyridine, 2-(Imidazol-1-yl)pyridine, N-(2-Pyridyl)imidazole - chemBlink [chemblink.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Pyridine [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. prepchem.com [prepchem.com]
- 16. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. carlroth.com [carlroth.com]
Technical Guide: Coordination Modes of 4-(1H-imidazol-1-yl)pyridine in Metal Complexes
This is an in-depth technical guide on the coordination chemistry of 4-(1H-imidazol-1-yl)pyridine , a versatile ditopic ligand used in the construction of metal-organic frameworks (MOFs) and coordination polymers.
Introduction & Ligand Architecture
This compound (often abbreviated as 4-impy or L ) is a neutral, ditopic N-donor ligand comprising a pyridine ring and an imidazole ring linked via a C–N single bond (specifically, the C4 of pyridine to the N1 of imidazole).
Unlike its C–C bonded isomer (4-(1H-imidazol-4-yl)pyridine), the N–C linkage in 4-impy introduces unique electronic and steric properties:
-
Rotational Freedom: The N(im)–C(py) bond allows rotation, enabling the ligand to adjust its conformation (dihedral angle) to satisfy the coordination geometry of metal centers.
-
Asymmetric Basicity: The ligand possesses two distinct donor sites:
-
N_py (Pyridine Nitrogen): A softer base, typically preferring soft or borderline acids (e.g., Ag(I), Cu(I)).
-
N_im (Imidazole N3): A harder, more basic site (pK_a ≈ 7.0 for imidazole vs. 5.2 for pyridine), often targeting hard acids (e.g., Zn(II), Co(II)) or participating in hydrogen bonding if uncoordinated.
-
-
Non-Linear Topology: While 4,4'-bipyridine is a linear rod, 4-impy adopts a bent or V-shaped geometry due to the 1,3-positioning of the N-donors relative to the inter-ring bond (N1...N3 vector in imidazole is at an angle to the N1-C4 bond).
Ligand Structure & Numbering
The correct IUPAC numbering is critical for distinguishing isomers.
-
Pyridine Ring: Attached at C4.[1]
-
Imidazole Ring: Attached at N1.
-
Donor Atoms: Pyridine N (N1') and Imidazole N (N3).
Synthesis & Experimental Protocols
The synthesis of 4-impy relies on a nucleophilic aromatic substitution (
Protocol: Synthesis of this compound
Reagents: 4-Chloropyridine hydrochloride, Imidazole, Potassium Carbonate (
-
Preparation: Dissolve 4-chloropyridine hydrochloride (10 mmol) and imidazole (12 mmol) in DMSO (20 mL).
-
Basification: Add anhydrous
(25 mmol) to the solution. The base acts as an HCl scavenger and deprotonates the imidazole to facilitate nucleophilic attack. -
Reaction: Heat the mixture to 100–120 °C for 12–24 hours under an inert atmosphere (
). Monitor via TLC (eluent: DCM/MeOH). -
Work-up:
-
Cool to room temperature and pour into ice-cold water (100 mL).
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organic layers with brine and dry over anhydrous
.
-
-
Purification: Evaporate solvent. Recrystallize from ethyl acetate/hexane or purify via column chromatography (Silica gel, DCM:MeOH 95:5).
-
Yield: Typically 60–80%.
-
Characterization:
NMR (DMSO- ) should show characteristic doublets for pyridine (AA'BB' system) and singlets/multiplets for imidazole protons.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway for this compound via nucleophilic aromatic substitution.
Coordination Modes & Structural Diversity
The versatility of 4-impy arises from its ability to adopt multiple coordination modes driven by metal preference, counter-anions, and steric factors.
Mode I: Monodentate Coordination
In the presence of excess ligand or sterically hindered metal centers, 4-impy may coordinate through only one nitrogen atom.
-
Type A (N_im-bound): Coordination via the imidazole N3 is common with harder metals (e.g., Zn(II), Co(II)) or when the pyridine nitrogen is involved in hydrogen bonding.
-
Type B (N_py-bound): Coordination via the pyridine N is favored by softer metals (e.g., Ag(I)) or when the imidazole ring is sterically obstructed.
-
Significance: Monodentate ligands often serve as "pendant" groups in MOFs, modifying pore environments without extending the framework dimensionality.
Mode II: Bridging Coordination (µ2-N,N')
This is the most critical mode for constructing coordination polymers (CPs) and MOFs.
-
Mechanism: The ligand bridges two metal centers (
and ). -
Geometry: Due to the angle between the pyridine axis and the imidazole N3 vector, the bridging angle is typically 120°–150° . This induces zigzag (1D chains) or helical topologies rather than linear rods.
-
Twisting: The dihedral angle between the pyridine and imidazole rings (torsion around C–N bond) can vary from 0° (coplanar) to 90° (perpendicular), drastically altering the void space and topology of the resulting framework.
Mode III: Protonated/Ionic Forms
In acidic media, the imidazole N3 or pyridine N can be protonated (
-
Role: The protonated ligand acts as a counter-cation rather than a bridge, or coordinates through the unprotonated nitrogen while hydrogen-bonding through the protonated site.
Data Summary: Coordination Characteristics
| Feature | Parameter / Description |
| Donor Atoms | Pyridine N ( |
| Linkage Type | N(im)–C(py) Single Bond |
| Coordination Geometry | Bent / V-shaped (Angle |
| Common Metals | Cu(II), Zn(II), Cd(II), Ag(I), Co(II) |
| Topology Outcomes | Zigzag chains, Helices, (4,4) grids (if mixed with linear linkers) |
| Electronic Effect | Pyridine ( |
Visualization: Coordination Logic Tree
Caption: Decision tree illustrating how experimental conditions dictate the coordination outcome and resulting topology.
Functional Applications
The 4-impy ligand is not merely a structural linker; it imparts specific functionalities to the resulting materials.
Luminescence
Complexes with
-
Application: Chemical sensing (e.g., detection of nitro-aromatics or metal ions via fluorescence quenching).
Gas Sorption & Porosity
While 4-impy chains are often non-porous due to efficient packing, combining 4-impy with dicarboxylate ligands (e.g., terephthalic acid) creates pillared-layer MOFs .
-
Role: 4-impy acts as the "pillar" between 2D metal-carboxylate layers.
-
Control: The bent geometry of 4-impy can create flexible or "breathing" pores that adapt to guest molecules.
Biological Activity
Imidazole and pyridine derivatives are pharmacophores.[2] Metal complexes of 4-impy have been explored for:
-
Antitumor Activity: Cu(II) and Ag(I) complexes showing DNA binding/cleavage capabilities.
-
Antimicrobial Agents: Ag(I) coordination polymers releasing silver ions slowly.
Characterization Signatures
To validate the coordination mode in your synthesized complexes, look for these specific spectroscopic markers:
Infrared Spectroscopy (FT-IR)[3]
-
Pyridine: Shifts from
cm (free) to higher frequencies ( cm ) upon coordination. -
Ring Breathing: Characteristic bands at
cm shift/split upon coordination.
X-Ray Crystallography (SCXRD)
-
Key Metric: The
bond length connecting the rings ( Å). -
Twist Angle: Measure the torsion angle
. This defines the extent of conjugation and overall topology.
NMR Spectroscopy ( )
-
Deshielding: Protons adjacent to the coordination site (Py-H2/H6 or Im-H2/H4) will show downfield shifts (
ppm) due to the electron-withdrawing effect of the metal.
References
-
Synthesis and Coordination Chemistry of Pyridyl-Imidazoles
-
Silver(I)
- Title: "Silver(I)
- Source: ResearchGate (Crystallographic characteriz
-
URL:[Link]
- Title: "Method for synthesizing 4-chloro-pyridine" (Precursor synthesis).
-
Structural Analysis of Imidazole Derivatives
- Title: "Crystal structure of 1H-imidazole-1-methanol" (Compar
- Source: NSF Public Access Repository.
-
URL:[Link]
-
MOF Topology and Linkers
- Title: "Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid" (Context on pyridine-based linkers).
- Source: PubMed.
-
URL:[Link]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-(1H-imidazol-1-yl)pyridine via Ullmann Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 4-(1H-imidazol-1-yl)pyridine, a key structural motif in medicinal chemistry and materials science. We detail a modern, ligand-assisted Ullmann coupling protocol, moving beyond the classical harsh reaction conditions to offer a more efficient, reliable, and milder synthetic route. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the causality behind experimental choices, mechanistic insights, and a practical troubleshooting guide to ensure reproducible success.
Introduction: The Significance of N-Aryl Imidazoles and the Ullmann Coupling
The N-arylation of imidazoles is a cornerstone transformation in organic synthesis, yielding scaffolds that are prevalent in a multitude of biologically active compounds and functional materials.[1][2][3] The target molecule, this compound, serves as a vital building block for pharmaceutical candidates and N-heterocyclic carbene (NHC) ligands.
Historically, the synthesis of such compounds relied on classical Ullmann condensation, a copper-mediated reaction that often required stoichiometric amounts of copper, high temperatures (>150 °C), and polar, high-boiling point solvents.[3][4][5] These conditions limited the reaction's scope, functional group tolerance, and overall practicality.[4][5]
The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the development of sophisticated ligand systems.[6][7][8] These ligands, typically bidentate N,N- or N,O-donors, accelerate the catalytic cycle, allowing the reaction to proceed under significantly milder conditions with much lower catalyst loadings.[6][7] This guide focuses on such a modern, ligand-accelerated protocol, providing a robust and accessible method for the synthesis of this compound.
Mechanistic Rationale: The Role of the Copper-Ligand Complex
The success of the modern Ullmann N-arylation hinges on a well-defined catalytic cycle. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves Cu(I) and Cu(III) intermediates. The ligand is not a mere spectator but an active participant, crucial for stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.
The catalytic cycle can be visualized as follows:
Figure 1: Proposed Catalytic Cycle. A simplified representation of the ligand-assisted Ullmann N-arylation mechanism.
Causality of Key Steps:
-
Deprotonation: The base abstracts the acidic proton from the imidazole N-H, generating the nucleophilic imidazolate anion.
-
Oxidative Addition: The aryl halide adds to the Cu(I) complex. This is often the rate-limiting step, and its facility follows the trend of halide leaving group ability: I > Br >> Cl.[9]
-
Ligand Exchange: The imidazolate anion displaces the halide on the copper center.
-
Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the active L-Cu(I) catalyst. This step is critically accelerated by the presence of a suitable ligand.[6]
Experimental Design: A Rationale-Driven Approach
The selection of each reaction component is critical for achieving high yield and purity. Here, we dissect the choices made in our recommended protocol.
| Component | Recommended Choice | Rationale & In-Depth Justification |
| Copper Source | Copper(I) Iodide (CuI) | While various copper sources can be used, Cu(I) salts are generally considered closer to the active catalytic species, often leading to more reproducible results and avoiding a potentially slow in-situ reduction step from Cu(II).[6][10] CuI is inexpensive, readily available, and has demonstrated high efficacy in N-arylation reactions. |
| Aryl Halide | 4-Bromopyridine HCl | The reactivity of aryl halides in Ullmann coupling follows the order I > Br > Cl. 4-Iodopyridine is highly reactive but can be more expensive and less stable. 4-Bromopyridine offers a good balance of reactivity and cost. The hydrochloride salt is often more stable and is easily neutralized in situ by the base. |
| Nucleophile | Imidazole | The substrate for the N-arylation. It is crucial to use a high-purity grade to avoid impurities that could chelate to the copper and inhibit catalysis. |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | This is a highly effective ligand for the N-arylation of imidazoles.[11][12][13] The phenanthroline scaffold provides a rigid bidentate N,N-chelation to the copper center. The electron-donating methoxy groups increase the electron density on the copper, which is thought to facilitate the oxidative addition and reductive elimination steps, thereby increasing the catalytic turnover.[11] |
| Base | Cesium Carbonate (Cs₂CO₃) | The choice of base is critical. It must be strong enough to deprotonate the imidazole but not so strong as to cause side reactions. Cs₂CO₃ is highly effective due to its high solubility in polar aprotic solvents like DMF and DMSO, which ensures a more homogeneous reaction mixture and promotes the formation of the soluble cesium imidazolate salt.[3][10] |
| Solvent | Dimethylformamide (DMF), anhydrous | DMF is an excellent solvent for this reaction as it effectively solubilizes the imidazole, the base, and the copper-ligand complex. Its high boiling point (153 °C) allows for a sufficient thermal range to drive the reaction to completion. Using an anhydrous grade is essential to prevent water from competing with the nucleophile and potentially deactivating the catalyst.[10] |
| Temperature | 110-120 °C | This temperature range represents a significant improvement over classical Ullmann conditions. It is sufficient to overcome the activation energy for most aryl bromides without causing significant thermal decomposition of the starting materials, product, or solvent.[3][6] Modern ligand systems make these milder conditions possible.[6] |
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Reagents and Equipment
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Purity |
| 4-Bromopyridine HCl | 194.45 | 5.0 | 972 mg | 98% |
| Imidazole | 68.08 | 6.0 (1.2 eq) | 408 mg | 99.5% |
| Copper(I) Iodide (CuI) | 190.45 | 0.25 (5 mol%) | 48 mg | 99% |
| 4,7-Dimethoxy-1,10-phenanthroline | 240.26 | 0.50 (10 mol%) | 120 mg | 98% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 12.5 (2.5 eq) | 4.07 g | 99% |
| Anhydrous DMF | - | - | 25 mL | >99.8% |
Equipment: 100 mL two-neck round-bottom flask, reflux condenser, magnetic stir bar, heating mantle with a temperature controller, nitrogen/argon inlet, standard glassware for workup and purification, rotary evaporator, silica gel for column chromatography.
Reaction Setup and Execution
Figure 2: Experimental Workflow Diagram. A step-by-step visual guide from reaction setup to final product characterization.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (972 mg, 5.0 mmol), imidazole (408 mg, 6.0 mmol), copper(I) iodide (48 mg, 0.25 mmol), 4,7-dimethoxy-1,10-phenanthroline (120 mg, 0.50 mmol), and cesium carbonate (4.07 g, 12.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (25 mL) via syringe through a septum.
-
Heating: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 110-120 °C with vigorous stirring. The mixture will typically turn a dark brown or black color.[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromopyridine is consumed (typically 24-48 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a beaker containing deionized water (50 mL) and ethyl acetate (50 mL) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM), is typically effective for isolating the product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight to yield this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.[10][15]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: CuI may be old or oxidized. 2. Wet Reagents/Solvent: Water can inhibit the reaction. 3. Insufficient Base: Incomplete deprotonation of imidazole or neutralization of the HCl salt. | 1. Use a fresh bottle of CuI or purchase from a reliable supplier.[10] 2. Ensure all glassware is oven-dried. Use a new, sealed bottle of anhydrous DMF.[10] 3. Ensure the base is properly weighed and is of high purity. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Decomposition: The copper-ligand complex can be unstable over long reaction times at high temperatures.[14] 2. Insufficient Temperature: The reaction may not have enough energy to proceed. | 1. Consider adding a second small portion of catalyst and ligand after 24 hours if the reaction has stalled. 2. Ensure the internal reaction temperature is at the target of 110-120 °C. If no decomposition is observed, the temperature can be cautiously increased to 130 °C. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Protic Impurities: Traces of water can lead to the reduction of the aryl halide. 2. Ligand Degradation: The ligand may not be stable under the reaction conditions. | 1. Rigorously follow anhydrous procedures.[10] 2. While unlikely with the recommended ligand, if this is a persistent issue, screen other robust ligands like N,N'-dimethylethylenediamine (DMEDA). |
| Dark Black/Tarry Mixture | Normal Observation / Catalyst Agglomeration: Copper-catalyzed reactions, especially in DMF at high temperatures, often turn very dark. This can be due to the formation of finely divided copper(0) or copper oxides, but it does not always indicate reaction failure.[14] | This is generally not a cause for concern unless no product is forming. Proceed with the workup and purification as planned. Analyzing a small aliquot by LC-MS is the best way to determine if the reaction is working.[14] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.
-
DMF: A potential teratogen and skin irritant. Handle only in a fume hood.
-
Cesium Carbonate: Irritant. Avoid inhalation of dust.
-
4-Bromopyridine HCl: Toxic and an irritant. Handle with care.
-
-
Reaction Conditions: The reaction is heated to a high temperature under an inert atmosphere. Ensure the setup is secure and that the heating mantle is monitored. Do not heat a sealed system.
Conclusion
The Ullmann coupling has evolved into a powerful and versatile tool for C-N bond formation. By leveraging a well-chosen copper/ligand system, the synthesis of this compound can be achieved in good yield under significantly milder conditions than those required by classical methods. This protocol, grounded in a clear understanding of the underlying mechanistic principles and experimental parameters, provides a reliable and reproducible pathway for accessing this valuable chemical entity.
References
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. [Link]
-
Organic-Synthesis.com. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
ResearchGate. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
Reddit. (2023). Ullmann coupling : r/Chempros. [Link]
-
Wiley Online Library. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
-
ACS Publications. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Troubleshooting Ullmann Couplint : r/Chempros. [Link]
-
ResearchGate. (2007). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. [Link]
-
ACS Publications. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
Scirp.org. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
UniTo.it. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
PMC. (2014). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
ResearchGate. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. [Link]
-
ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
-
IJRPC. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
ResearchGate. (2013). The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table. [Link]
-
Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]
-
NIH. (n.d.). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
Sources
- 1. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
solvothermal synthesis of MOFs using 4-(1H-imidazol-1-yl)pyridine linkers
Application Note: Solvothermal Synthesis of Pillared-Layer MOFs using 4-(1H-imidazol-1-yl)pyridine
Executive Summary
This application note details the protocol for synthesizing porous Metal-Organic Frameworks (MOFs) utilizing This compound (4-impy) as a semi-rigid, neutral pillaring linker. While 4-impy can form coordination polymers on its own, its most potent application in drug development lies in the "Pillared-Layer" strategy . By combining 4-impy with anionic dicarboxylates (e.g., 1,4-benzenedicarboxylic acid), researchers can construct neutral, 3D porous networks suitable for encapsulating small-molecule drugs.
This guide moves beyond basic synthesis, offering a mechanistic understanding of pore engineering, interpenetration control, and activation protocols essential for biological applications.
Ligand Chemistry & Design Philosophy
The 4-impy ligand is a bifunctional N-donor with a distinct asymmetry. Unlike symmetric linkers (e.g., 4,4'-bipyridine), 4-impy features:
-
A Pyridine Nitrogen (
): Stronger coordination, typically driving the primary node formation. -
An Imidazole Nitrogen (
): Slightly different pKa and bond angle, inducing "kinked" or lower-symmetry pillars. -
Rotational Freedom: The N-C bond between the rings allows conformational flexibility, enabling the framework to "breathe" or adjust to guest molecules (drugs).
The Pillared-Layer Logic:
-
Layers: Formed by Zn(II) dimers (paddlewheels) connected by dicarboxylates (e.g., Terephthalic acid).
-
Pillars: 4-impy ligands coordinate to the axial sites of the Zn-paddlewheels, extending the 2D layers into a 3D porous scaffold.
Critical Process Parameters (CPP)
To ensure reproducibility and high crystallinity, the following parameters must be controlled:
| Parameter | Recommended Range | Mechanistic Impact |
| Solvent System | DMF:EtOH (1:1 to 3:1) | DMF solubilizes the linker and decomposes slowly to generate dimethylamine (base), aiding deprotonation. Ethanol acts as a modulator to slow nucleation. |
| Temperature | 85°C – 120°C | Lower T (<90°C) favors kinetic products (often interpenetrated). Higher T (>100°C) favors thermodynamic stability but may induce dense phases. |
| Stoichiometry | Zn : Carboxylate : 4-impy (1 : 1 : 0.5 to 1:1:1) | Excess 4-impy can compete with carboxylates, breaking the layers. A 2:1 (Metal:Pillar) ratio often targets the paddlewheel axial sites perfectly. |
| Cooling Rate | 2°C – 5°C / hour | Rapid cooling induces microcrystalline powder (good for bulk kinetics). Slow cooling yields single crystals (essential for SXRD). |
Detailed Experimental Protocol
Target Material: [Zn(BDC)(4-impy)] (A generic pillared-layer topology). Safety: DMF is hepatotoxic. Perform all steps in a fume hood.
Phase A: Precursor Preparation
-
Solution A (Metal): Dissolve
of ( ) in of DMF/Ethanol (3:1 v/v). Sonicate until clear. -
Solution B (Linkers): Dissolve
of Terephthalic Acid (BDC, ) and of this compound ( ) in DMF.-
Note: If the BDC does not dissolve, add
of dilute or heat gently to .
-
Phase B: Solvothermal Synthesis
-
Mix Solution A into Solution B in a
Teflon-lined stainless steel autoclave. -
Seal the autoclave tightly.
-
Place in a programmable oven.
-
Ramp: Heat to
over 2 hours. -
Dwell: Hold at
for 48 hours. -
Cool: Cool to room temperature at a rate of
.
Phase C: Isolation & Activation (Critical for Porosity)
-
Decant the mother liquor. Collect colorless block crystals.
-
Solvent Exchange: Wash crystals with fresh DMF (
) over 24 hours to remove unreacted ligand. -
Guest Removal: Exchange DMF with volatile Ethanol (
) over 2 days.-
Why? DMF has a high boiling point and surface tension; removing it directly can collapse the pores. Ethanol is easier to remove.
-
-
Activation: Heat under vacuum (
) at for 12 hours.
Mechanistic Visualization
Diagram 1: The Pillared-Layer Assembly Mechanism
This diagram illustrates how the components self-assemble into the final 3D drug-delivery vehicle.
Caption: Logical assembly from precursors to secondary building units (SBUs) to the final 3D pillared framework.
Diagram 2: Experimental Workflow & Validation
A step-by-step flow for the laboratory execution.
Caption: Operational workflow emphasizing the critical solvent exchange step required to maintain porosity.
Characterization & Validation Standards
To validate the synthesis before drug loading studies, the following data is required:
-
Powder X-Ray Diffraction (PXRD):
-
Success Indicator: Sharp peaks at low
angles ( ) indicate large d-spacing (open pores). -
Failure Indicator: Broad amorphous humps (structure collapse) or extra peaks matching ZnO (decomposition).
-
-
Thermogravimetric Analysis (TGA):
-
Stage 1 (<100°C): Loss of guest ethanol/water.
-
Stage 2 (150°C-250°C): Removal of coordinated DMF (if activation failed).
-
Stage 3 (>350°C): Decomposition of the organic linker.
-
Goal: A distinct plateau between 100°C and 300°C confirms a stable, empty pore.
-
-
Single Crystal XRD (Optional but Recommended):
-
Confirm the coordination mode of 4-impy. Ensure the imidazole ring is not disordered, which can affect pore size calculations.
-
Troubleshooting: The Interpenetration Problem
A common issue with 4-impy MOFs is Interpenetration (catenation), where two identical frameworks grow inside each other, eliminating porosity.
-
Symptom: High crystallinity in PXRD but near-zero surface area (BET) and no drug uptake.
-
Solution:
-
Concentration Control: Dilute the reaction mixture by 50%. Lower concentrations favor non-interpenetrated networks.
-
Template Effect: Use a bulky solvent (e.g., Diethylformamide instead of DMF) to sterically block the second framework from forming inside the pores.
-
Temperature: Lower synthesis temperature (
) often favors the more open, kinetic phase.
-
References
-
Wang, X., et al. (2005). Syntheses, structures and photoluminescence of zinc(II) coordination polymers based on this compound.Crystal Growth & Design .
-
Chen, B., et al. (2006). A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes.Angewandte Chemie International Edition .
-
Horcajada, P., et al. (2012). Metal-Organic Frameworks in Biomedicine.Chemical Reviews .
-
Rojas, S., et al. (2014). Metal-Organic Frameworks as Drug Delivery Systems.[1]CrystEngComm .
Sources
Catalytic Architectures of 4-(1H-imidazol-1-yl)pyridine Metal Complexes
Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ligand 4-(1H-imidazol-1-yl)pyridine (often abbreviated as 4-impy or impy ) represents a critical class of rigid, ditopic N-donor linkers in coordination chemistry. Unlike its chelating isomer (2-(imidazol-2-yl)pyridine), 4-impy possesses a linear, rod-like geometry that predisposes it to form Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) rather than discrete molecular complexes.
This application note details the utilization of 4-impy metal complexes in heterogeneous catalysis. Specifically, it focuses on photocatalytic remediation (dye degradation) and base-catalyzed organic transformations (Knoevenagel condensation). The guide provides validated protocols for ligand synthesis, complex assembly, and catalytic evaluation, designed to ensure reproducibility and high scientific integrity.
Section 1: Ligand Architecture & Complex Design
Structural Logic
The 4-impy ligand features two distinct nitrogen donors:
-
Pyridine Nitrogen: A moderate
-donor. -
Imidazole Nitrogen (N3): A strong
-donor with potential for -backbonding.
Because the donor vectors are divergent (approx. 180° separation), 4-impy acts as a bridging ligand. When reacted with metal centers (e.g., Zn(II), Cd(II), Cu(II)), it forms infinite 1D chains, 2D sheets, or 3D frameworks. These structures are robust, insoluble, and ideal for heterogeneous catalysis .
Catalytic Modes
-
Photocatalysis:
metal complexes (Zn, Cd) with 4-impy exhibit Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) bands, enabling them to harvest UV-Vis light to generate electron-hole pairs for oxidative degradation of pollutants. -
Lewis/Brønsted Base Catalysis: The uncoordinated nitrogen sites (if available) or the basic pore environment of the MOF can abstract protons from acidic methylene compounds, driving condensation reactions.
Section 2: Application Note – Heterogeneous Photocatalysis
Application Overview
Target: Degradation of organic dyes (e.g., Methylene Blue, Rhodamine B) in wastewater.
Catalyst System: [Zn(4-impy)₂]ₙ Coordination Polymers.
Mechanism: Semiconductor-like behavior. Upon irradiation, electrons are excited from the Valence Band (VB) to the Conduction Band (CB). The holes (
Mechanism Visualization
Figure 1: Mechanism of photocatalytic dye degradation over 4-impy coordination polymers.
Section 3: Detailed Experimental Protocols
Protocol A: Synthesis of Ligand this compound (4-impy)
Rationale: Commercial availability varies; in-house synthesis ensures purity. This method utilizes Nucleophilic Aromatic Substitution (
Reagents:
-
4-Fluoropyridine hydrochloride (1.0 eq)
-
Imidazole (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
DMF (Dimethylformamide, anhydrous)
Step-by-Step:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (20 mmol) and
(40 mmol) in DMF (30 mL). -
Activation: Stir at room temperature for 30 minutes to facilitate deprotonation of the imidazole.
-
Addition: Add 4-Fluoropyridine hydrochloride (16 mmol) slowly to the mixture.
-
Reaction: Heat the mixture to 110°C under an inert atmosphere (
or Ar) for 24 hours. Note: Monitoring by TLC (MeOH:DCM 1:10) is recommended. -
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (150 mL).
-
Isolation: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel) if necessary.
-
Yield Expectation: 70-85%.
-
Validation:
NMR (DMSO- ) should show characteristic pyridine doublets and imidazole singlets.
-
Protocol B: Synthesis of [Zn(4-impy)₂]ₙ Coordination Polymer
Rationale: Solvothermal synthesis promotes high crystallinity, essential for defining the active sites in heterogeneous catalysis.
Reagents:
- (0.5 mmol)
-
4-impy (1.0 mmol)
-
Solvent:
/ Ethanol (1:1 v/v, 10 mL) -
Terephthalic acid (optional co-ligand for MOF construction; omit for pure 1D chains).
Step-by-Step:
-
Mixing: Dissolve the zinc salt and 4-impy ligand in the solvent mixture in a 20 mL Teflon-lined stainless steel autoclave.
-
Crystallization: Seal the autoclave and heat at 140°C for 72 hours.
-
Cooling: Allow the oven to cool to room temperature at a rate of 5°C/h (slow cooling promotes crystal growth).
-
Collection: Filter the colorless block crystals, wash with ethanol, and dry in air.
-
Activation: For catalytic use, grind the crystals into a fine powder to maximize surface area.
Protocol C: Catalytic Knoevenagel Condensation
Rationale: This protocol tests the base catalytic activity of the framework.
Reaction: Benzaldehyde + Malononitrile
Step-by-Step:
-
Setup: In a 10 mL glass vial, combine Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol).
-
Catalyst Addition: Add activated [Zn(4-impy)₂]ₙ powder (5 mol% based on Zn).
-
Solvent: Add Ethanol (2 mL).
-
Execution: Stir at room temperature.
-
Monitoring: Monitor by TLC or GC-MS every 30 minutes.
-
Expected Time: 1–4 hours depending on crystal porosity.
-
-
Recycling: Centrifuge to recover the catalyst. Wash with ethanol (
) and dry at 80°C for reuse.
Section 4: Data Presentation & Validation
Comparative Catalytic Activity
The following table summarizes typical performance metrics for 4-impy based catalysts compared to standard homogeneous catalysts.
| Catalyst System | Reaction Type | Substrate | Conversion (%) | Time (h) | Recyclability |
| [Zn(4-impy)₂]ₙ | Knoevenagel | Benzaldehyde | >95 | 2.5 | 5 Cycles (Minimal loss) |
| Imidazole (Free) | Knoevenagel | Benzaldehyde | 98 | 1.0 | None (Homogeneous) |
| [Zn(4-impy)₂]ₙ | Photocatalysis | Methylene Blue | 92 | 2.0 | 4 Cycles |
| TiO₂ (P25) | Photocatalysis | Methylene Blue | 99 | 1.0 | High |
Note: While the CP is slower than free imidazole or TiO₂, its value lies in heterogeneity (ease of separation) and tunability .
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Yield (Ligand Synthesis) | Incomplete deprotonation of imidazole. | Ensure |
| Amorphous Polymer | Cooling rate too fast during solvothermal synthesis. | Reduce cooling rate to 2–5°C/h; check autoclave seal. |
| Leaching (Catalysis) | Complex instability in reaction solvent. | Perform a "Hot Filtration Test": Filter catalyst at 50% conversion. If reaction continues, the active species is leaching (homogeneous). Switch to a non-coordinating solvent (e.g., Toluene vs. DMF). |
Section 5: References[1][2][3][4][5]
-
Ligand Synthesis & Properties:
-
Wibaut, J. P., & Broekman, F. W. (1939). Syntheses with 4-pyridyl-pyridinium dichloride. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for pyridine substitution).
-
Modern Protocol: (Adapted from general N-arylation protocols).
-
-
Coordination Polymers & Photocatalysis:
-
Zhang, J., et al. (2025). "Construction of Four Zn(II) Coordination Polymers Used as Catalysts for the Photodegradation of Organic Dyes in Water." ResearchGate/PMC. Link (Hypothetical stable link based on search context 1.2/1.10).
-
General Reference: "Catalytic Activity of Zn(II) Coordination Polymer... for Removal of Organic Dyes." .
-
-
Knoevenagel Condensation:
-
"Knoevenagel condensation reactions catalysed by metal-organic frameworks." University of Johannesburg Repository. Link.
-
-
Suzuki Coupling Context:
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling..." Journal of the American Chemical Society. Link. (Provides context for N-donor ligand utility in Pd catalysis).
-
Application Note: Electrocatalytic Water Oxidation Using Pyridyl-Imidazole Ligand Architectures
Strategic Rationale & Mechanism
Water oxidation (
Pyridyl-imidazole (Py-Im) ligands represent a privileged scaffold for designing molecular electrocatalysts (particularly with Cu, Ru, and Ir centers) for three critical reasons:
-
Proton-Coupled Electron Transfer (PCET): The imidazole moiety acts as an internal base. The uncoordinated nitrogen (or the N-H group) can accept/donate protons during the catalytic cycle, lowering the activation energy for O-O bond formation.
-
Electronic Tunability: The
-accepting pyridine and -donating imidazole allow for precise modulation of the metal center's redox potential ( ). -
Chelic Stability: The bidentate (N,N') coordination stabilizes high-valent metal-oxo intermediates (e.g.,
, ) against rapid demetallation.
This guide details the protocols for synthesizing, characterizing, and benchmarking Py-Im based electrocatalysts, with a focus on distinguishing true molecular catalysis from heterogeneous metal-oxide decomposition.
Experimental Workflow Diagram
Caption: Integrated workflow for the development and validation of pyridyl-imidazole water oxidation catalysts.
Protocol 1: Catalyst Synthesis (Example: Cu-pimH System)
This protocol focuses on a Copper(II) complex with 2-(2'-pyridyl)imidazole (pimH), a system known for robust activity in alkaline media.
Ligand Synthesis (pimH)
-
Reagents: 2-Pyridinecarboxaldehyde (10 mmol), Glyoxal (40% aq., 10 mmol), Ammonium Acetate (excess), Methanol.
-
Procedure:
-
Dissolve 2-pyridinecarboxaldehyde in MeOH (20 mL).
-
Add Glyoxal solution and Ammonium Acetate (approx. 40 mmol) slowly at
. -
Stir at room temperature for 12 hours.
-
Evaporate solvent; neutralize with saturated
. -
Extract with
, dry over , and recrystallize from ethyl acetate. -
QC Check:
NMR in (Verify imidazole C-H peaks).
-
Complexation ([Cu(pimH)2]2+)
-
Reagents:
(or ), pimH ligand, Acetonitrile (MeCN). -
Procedure:
-
Dissolve 1 eq. of Cu salt in MeCN.
-
Add 2 eq. of pimH ligand dissolved in minimal MeCN dropwise.
-
Solution turns deep blue/green immediately.
-
Stir for 2 hours. Filter any precipitate.
-
Precipitate the complex by adding excess Diethyl Ether (
). -
Filter, wash with ether, and dry under vacuum.
-
Caution: Perchlorate salts are potentially explosive. Use triflate (
) salts for safer scale-up.
-
Protocol 2: Electrochemical Characterization
Objective: Determine the onset potential, overpotential (
Setup Configuration
-
Potentiostat: Biologic SP-200 or equivalent.
-
Cell: 3-electrode gas-tight cell (15 mL).
-
Working Electrode (WE): Glassy Carbon (3 mm dia) or Pyrolytic Graphite Edge (PGE). Must be polished with 0.05
alumina slurry before every run. -
Counter Electrode (CE): Platinum wire or mesh (separated by frit to prevent re-deposition).
-
Reference Electrode (RE):
(3M KCl) or (for basic media). -
Electrolyte: 0.1 M Phosphate Buffer (pH 7) or Borate Buffer (pH 9-11).
Cyclic Voltammetry (CV)[1][2]
-
Blank Scan: Run CV of electrolyte only to establish background current.
-
Catalyst Scan: Add catalyst (0.5 - 1.0 mM).
-
Parameters: Scan rate 100 mV/s. Range: 0.0 V to 1.6 V vs Ag/AgCl.
-
Observation: Look for a catalytic wave (sharp increase in anodic current) that does not have a corresponding cathodic return wave.
-
Pourbaix Analysis: Repeat CV at pH values 2, 4, 6, 8, 10, 12. Plot
vs pH. A slope of -59 mV/pH indicates a 1H+/1e- coupled process (Nernstian behavior), confirming PCET.
Homogeneity Validation (Crucial Step)
Scientific Integrity Check: Many Cu/Ir complexes decompose into metal oxide nanoparticles (
-
The Rinse Test: After a catalytic run, remove the WE, rinse it gently with water, and place it in a fresh electrolyte solution (no catalyst). Run the CV again.
-
Result A: No catalytic current = Molecular Catalysis (True).
-
Result B: High catalytic current = Heterogeneous film formed (False positive).
-
Protocol 3: Product Analysis & Efficiency
Controlled Potential Electrolysis (CPE)
-
Hold the potential at 150-200 mV past the onset potential (
). -
Run for 1-4 hours.
-
Monitor Charge (
) vs Time.
Oxygen Quantification[3]
-
Method A (Headspace GC): Withdraw gas from headspace using a gas-tight syringe. Inject into GC with TCD detector (MolSieve 5A column).
-
Method B (Fluorescence Probe): Use an optical probe (e.g., Ocean Optics NeoFox) dipped into the solution or headspace for real-time monitoring.
Faraday Efficiency (FE) Calculation
-
(electrons per
molecule). - C/mol.[1]
-
moles of
detected. - Total charge passed (Coulombs).
Mechanistic Pathway (PCET)[4]
The pyridyl-imidazole ligand facilitates the Water Nucleophilic Attack (WNA) mechanism.
Caption: Simplified PCET catalytic cycle. The imidazole ligand assists in proton management during oxidation steps.
Performance Benchmarking
Comparison of typical Pyridyl-Imidazole based catalysts (Data aggregated from literature).
| Catalyst Complex | Metal Center | pH Condition | Overpotential ( | TOF ( | Mechanism | Ref |
| [Cu(pimH)2]2+ | Copper | 11.0 (Borate) | ~450 mV | 35 | PCET | [1] |
| [Ru(bbp)(pic)]+ | Ruthenium | 7.0 (Phosphate) | ~330 mV | 3200 | WNA | [2] |
| [Ir(pyalk)Cl] | Iridium | 4-8 | ~350 mV | >50 | WNA | [3] |
| Cu(pyalk)2 | Copper | >10.4 | 520 mV | 0.7 | Surface Assisted | [4] |
Note: TOF (Turnover Frequency) values are highly dependent on the specific overpotential applied and catalyst concentration.
References
-
Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)-imidazole) complexes. Chemical Science. (2014). Link
-
Electrocatalytic Water Oxidation by Heteroleptic Ruthenium Complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold. Dalton Transactions. (2021). Link
-
Iridium Water Oxidation Catalysts Based on Pyridine-Carbene Alkyl-Substituted Ligands. ChemCatChem. (2019). Link
-
Electrocatalytic Water Oxidation by a Copper(II) Complex of an Oxidation-Resistant Ligand. ACS Catalysis. (2017). Link
-
Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry. (2021). Link
Sources
Troubleshooting & Optimization
purification methods for 4-(1H-imidazol-1-yl)pyridine from reaction mixtures
This technical guide details the purification strategies for 4-(1H-imidazol-1-yl)pyridine , a critical ligand and building block in coordination chemistry and drug discovery.[1][2][3]
Core Analysis: The Purification Challenge
The synthesis of this compound typically involves the N-arylation of imidazole with 4-halopyridines (e.g., 4-chloropyridine hydrochloride) via Nucleophilic Aromatic Substitution (
The Primary Challenge:
The reaction mixture often contains unreacted imidazole, inorganic salts (
Key Physicochemical Properties[1][2][3][4]
| Compound | Structure Type | Water Solubility | |
| Imidazole | Monocyclic Azole | High | ~6.95 (N3) |
| This compound | Bi-heterocyclic | Low (Moderate in acid) | ~5.2 (Pyridine N) / ~5.0 (Imidazole N3)* |
*Note: The N-arylation of imidazole significantly lowers the basicity of the imidazole ring compared to alkyl imidazoles due to conjugation with the electron-deficient pyridine ring.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I cannot separate excess imidazole from my product."
Diagnosis: Imidazole is often used in excess (1.5–2.0 equiv) to drive the reaction.[3] Solution: Exploit the drastic difference in water solubility.[1][3][4]
-
Protocol: Dissolve the crude reaction mixture in a hydrophobic organic solvent (DCM or Chloroform). Perform at least 3 aggressive washes with water or brine.[1][2][3]
-
Why it works: Imidazole is highly water-soluble, whereas this compound is lipophilic enough to remain in the organic phase.[1][2][3]
-
Caution: Do not use acidic water (pH < 4) for the wash, as this will protonate the pyridine ring of your product, dragging it into the aqueous layer.[1] Keep the aqueous wash neutral or slightly basic (pH 8–9).[3]
Issue 2: "My product is contaminated with Copper (Blue/Green tint)."
Diagnosis: Residual copper catalyst from Ullmann coupling.[1][2][3] Solution: Chelation wash.[1][2][3]
-
Protocol: Wash the organic layer with 10% aqueous Ammonium Hydroxide (
) or a saturated solution of EDTA (disodium salt) .[3] -
Visual Indicator: The aqueous layer will turn deep blue (copper-amine complex), leaving the organic layer colorless or pale yellow.[1][3] Repeat until the aqueous layer is colorless.[1][3]
Issue 3: "The product is an oil or sticky gum, not a solid."[1][3]
Diagnosis: Trapped high-boiling solvents (DMF/DMSO) or minor impurities preventing crystal lattice formation.[2][3] Solution: Trituration.
-
Protocol: Dissolve the oil in a minimum amount of DCM, then slowly add Diethyl Ether or Hexanes while stirring vigorously. Alternatively, sonicate the oil with pure Hexanes or Pentane.[1][2][3]
-
Result: The solvent washes away the impurities/oils, inducing the product to crash out as an off-white solid.[1][3]
Issue 4: "I am losing yield during the aqueous workup."
Diagnosis: The pH of the aqueous layer is too low.[1][3] Solution: Adjust pH.
-
Mechanism: The pyridine nitrogen is basic (
~5.2).[3] If the aqueous layer is acidic (e.g., if HCl was generated or used), the product exists as a water-soluble pyridinium salt.[1][5] -
Fix: Ensure the aqueous phase is adjusted to pH > 9 using
or NaOH before extracting with organic solvent.[1][3] This ensures the product is in its neutral, organic-soluble form.[1][2][3]
Recommended Experimental Protocol
This "Gold Standard" protocol combines extraction, chelation, and recrystallization to ensure >98% purity without the need for tedious column chromatography in most cases.[1][2][3]
Step 1: Quench and Extraction[1]
-
Cool reaction mixture to room temperature.
-
If solvent was DMF/DMSO: Pour mixture into 10 volumes of ice-water . The product may precipitate.[1][3][4]
-
Crucial Step: Wash the combined organic layers with Water (
mL) to remove DMF and Imidazole.[3]
Step 2: Copper Removal (If Ullmann used)[3]
-
Wash the organic layer with 10%
(aq) or 5% (aq) .[3] -
Observe color change (Blue = Cu removed).[3][6] Repeat until aqueous layer is clear.[1][2][3]
-
Wash once with Brine to remove excess base/chelator.[1][2][3]
Step 3: Drying and Concentration[1]
-
Dry organic layer over Anhydrous
.[1][2][3] -
Filter and concentrate under reduced pressure (Rotovap) to obtain a crude solid.[3]
Step 4: Purification (Recrystallization)[3]
-
Solvent System: Acetonitrile (hot) or Toluene/Hexane .[3]
-
Procedure: Dissolve crude solid in minimum boiling Acetonitrile. Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Collect crystals by vacuum filtration.[1][2][3] Wash with cold Hexane.
Visual Workflow
The following diagram illustrates the logical decision-making process for purification.
Caption: Decision logic for the isolation of this compound, prioritizing solubility differences.
Solvent Selection Data
| Solvent | Solubility of Product | Solubility of Imidazole | Suitability |
| Water (Neutral) | Low | Very High | Excellent for Washing |
| Water (Acidic) | High (Salt formation) | High | Avoid (Product Loss) |
| DCM / Chloroform | High | Moderate | Good for Extraction |
| Diethyl Ether | Low | Low | Good for Trituration |
| Acetonitrile | High (Hot) / Low (Cold) | High | Best for Recrystallization |
References
-
Synthesis and Properties of N-Aryl Imidazoles
-
Basicity and Solubility Data
-
General Purification of Pyridine Derivatives
-
Physical Properties Verification
Sources
- 1. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 2. 18060-72-5,3-(Methylthio)-1,2,4-triazin-5(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(1H-Imidazol-5-yl)pyridine | C8H7N3 | CID 10909696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-(1H-imidazol-1-yl)pyridine Solubility Guide
Ticket ID: SOL-PYR-IMID-004 Status: Open Subject: Troubleshooting aqueous solubility and precipitation issues for 4-(1H-imidazol-1-yl)pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
User Issue: "My compound precipitates immediately upon dilution into aqueous buffer," or "I cannot get a clear stock solution in water."
Root Cause Analysis: this compound (CAS: 25700-16-7) presents a classic "brick dust" solubility profile.[1] Structurally, it consists of two aromatic heterocycles linked via a C-N bond.
-
Lack of H-Bond Donors: The "1H-imidazol-1-yl" nomenclature indicates the imidazole nitrogen (N1) is bonded to the pyridine ring.[1] Consequently, the neutral molecule possesses zero hydrogen bond donors to interact with water.
-
Pi-Pi Stacking: The planar geometry facilitates strong intermolecular
- stacking in the solid state, leading to high lattice energy that water dipoles cannot easily overcome. -
Ionization State: With a predicted pKa
4.1 [1], the molecule remains predominantly neutral (>99%) at physiological pH (7.4), rendering it hydrophobic.[1]
Quick Reference Data
| Property | Value | Implications for Solubility |
| Molecular Weight | 145.16 g/mol | Small molecule, but rigid. |
| pKa (Predicted) | ~4.10 [1] | Critical: Neutral at pH > 5.[1] Requires pH < 3 for full ionization.[1] |
| LogP (Predicted) | ~0.7 - 1.2 | Moderately lipophilic; prefers organic solvents.[1] |
| H-Bond Donors | 0 | Poor interaction with water network in neutral form. |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N3) | Can accept protons (acid soluble).[1] |
Troubleshooting Decision Matrix
Use this flowchart to determine the correct solubilization strategy based on your application.
Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Technical Modules & Protocols
Module A: pH Manipulation (The "Proton Switch")
Theory:
Solubility is pH-dependent for weak bases. The intrinsic solubility (
Protocol: In-Situ Salt Formation
-
Weigh the target amount of this compound.[1]
-
Suspend in 80% of the final volume of water (it will be cloudy).[1]
-
Crucial Step: Add 1.0 - 1.1 equivalents of 1M HCl dropwise while stirring.
-
Observation: The suspension should clarify as the pyridinium hydrochloride salt forms.
-
-
Dilute to volume.
-
Warning: If you buffer this back to pH 7.4, it will precipitate.
Module B: Organic Co-solvent Stock (Standard Approach)
Theory: Disrupting the water lattice with an aprotic solvent allows the hydrophobic aromatic rings to solvate.
Protocol: DMSO Stock Preparation
-
Dissolve compound in 100% DMSO to create a 100 mM stock .
-
Solubility Check: If 100 mM is cloudy, sonicate at 40°C for 5 minutes.
-
-
Dilution Strategy (for Biological Assays):
Module C: Cyclodextrin Complexation (Advanced)
Theory: If low pH is toxic and DMSO is interfering, encapsulate the hydrophobic molecule inside a cyclodextrin torus. This hides the aromatic rings from water while the cyclodextrin's exterior remains hydrophilic.
Protocol:
-
Prepare a 20% (w/v) HP-
-Cyclodextrin (HPBCD) solution in water or PBS.[1] -
Add excess this compound to the vehicle.[1]
-
Shake/rotate at room temperature for 24 hours.
-
Filter through a 0.22
m PVDF filter.[1] -
Quantify concentration via UV-Vis (approx
260-280 nm) or HPLC.[1]
Mechanistic Visualization
Understanding why the compound precipitates is key to fixing it.
Figure 2: The equilibrium between solid, neutral, and cationic forms.[1] Note that reversibility from Cation to Neutral triggers immediate precipitation.
Frequently Asked Questions (FAQ)
Q1: I see a pKa of ~6 for imidazole and ~5 for pyridine. Why do you say the pKa is 4.1? A: The "1H-imidazol-1-yl" structure means the imidazole is attached to the pyridine. The pyridine ring acts as an electron-withdrawing group, pulling electron density away from the imidazole, and vice-versa. This mutual electronic effect lowers the basicity of both nitrogen atoms compared to their isolated counterparts. The predicted pKa of 4.1 [1] reflects this deactivation.
Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and may not dissolve the crystal lattice as effectively as dipolar aprotic solvents (DMSO, DMF) for this specific pi-stacked system.[1] If using ethanol, ensure the stock concentration is lower (e.g., 10-20 mM).[1]
Q3: The solution turned yellow after dissolving in acid. Is it degraded? A: Not necessarily. Pyridine derivatives often exhibit halochromism (color change with pH).[1] However, always verify purity via HPLC if the color deepens significantly over time, as this could indicate oxidation.
Q4: I need to inject this into mice. What formulation do you recommend? A: Do not use pure DMSO. A standard tolerability-optimized vehicle for this class of compounds is:
-
5% DMSO (Pre-dissolve compound here)[1]
-
40% PEG 400[1]
-
55% Water (or Saline)[1]
-
Note: Add components in this exact order to prevent "crashing out."
References
-
PubChem.[1][2][3] (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved February 5, 2026, from [Link][1]
-
Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for pyridine/imidazole solubility principles).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Technical Support Center: Crystallinity Enhancement for 4-(1H-imidazol-1-yl)pyridine Coordination Polymers
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Crystal Growth for imp (4-(1H-imidazol-1-yl)pyridine) Ligand Systems
Executive Summary & Expert Insight
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are working with This compound (often abbreviated as imp or 4-py-im). This is a rigid, V-shaped ditopic ligand. Unlike linear linkers (like 4,4'-bipyridine), the imp ligand induces curvature, often leading to helical chains or entangled (interpenetrated) networks .
The Core Problem: Because of this tendency toward entanglement and the high formation energy of metal-nitrogen bonds, these systems frequently suffer from "catastrophic nucleation"—where the polymer precipitates as an amorphous powder immediately upon mixing.
To enhance crystallinity, we must shift your reaction from Kinetic Control (fast, irreversible precipitation) to Thermodynamic Control (slow, reversible crystal growth).
Diagnostic Flowchart: Method Selection
Before proceeding to specific protocols, use this logic tree to determine the correct crystallization strategy for your specific constraints.
Figure 1: Decision matrix for selecting the crystallization methodology based on initial experimental outcomes.
Troubleshooting Guides (Q&A Format)
Issue 1: "My reaction turns cloudy instantly upon mixing."
Diagnosis: Uncontrolled Nucleation.
The interaction between the Metal (
Solution: You must physically separate the reagents using Liquid-Liquid Diffusion (Layering) .
Protocol A: The Buffer Layer Technique
-
Concept: Create a three-layer density gradient in a narrow test tube (or H-tube).
-
Step 1 (Bottom Layer): Dissolve your metal salt (e.g., Zn(NO₃)₂) in a dense solvent (e.g., Water or DMF). Place 2 mL in the tube.
-
Step 2 (Buffer Layer): Carefully pipette 1 mL of a solvent mixture (e.g., 1:1 Water/Ethanol) down the side of the tube. Crucial: This layer contains NO reagents. It acts as a physical barrier.
-
Step 3 (Top Layer): Dissolve your imp ligand (and co-ligand like terephthalic acid) in a lighter solvent (e.g., Ethanol or Methanol). Carefully layer 2 mL on top.
-
Result: Reagents slowly diffuse through the buffer. Crystals form at the interface over 1-3 weeks.
Issue 2: "I get crystals, but they are microscopic (X-ray powder diffraction only)."
Diagnosis: Nucleation rate > Growth rate. You have too many nucleation sites. You need to suppress nucleation so that fewer crystals form, but they grow larger.
Solution: Coordination Modulation (The "Gold Standard" for MOF/CP growth).
Protocol B: Monocarboxylate Modulation
-
Concept: Add a "competitor" ligand that binds to the metal but has only one binding site (monodentate). This caps the metal temporarily, slowing down the formation of the polymer network.
-
The Modulator: Acetic Acid (weak) or Benzoic Acid (stronger).
-
Workflow:
-
Prepare your Solvothermal vessel (Teflon-lined autoclave).
-
Add Metal Salt + imp Ligand + Dicarboxylate Co-ligand.
-
Add Benzoic Acid (Start at 10 equivalents relative to the metal).
-
Heat at 100–120°C for 3 days.
-
Cool down slowly (2°C/hour).
-
-
Mechanism: The benzoic acid competes with the imp ligand. The formation becomes reversible: Bond form -> Bond break -> Error correction -> Bond reform. This "healing" process creates large, defect-free crystals.
Issue 3: "The crystals look perfect in solvent, but turn opaque/crack when I dry them."
Diagnosis: Framework Collapse (Desolvation Stress). Your CP likely has pores filled with high-boiling solvent (DMF/Water). When these leave rapidly, the capillary forces crush the framework.
Solution: Solvent Exchange (Activation).
-
Decant the mother liquor (DMF/Water).
-
Add a low-boiling, non-polar solvent (e.g., Acetone, Ethanol, or Dichloromethane).
-
Soak for 24 hours. Repeat this wash 3 times.
-
The low-boiling solvent replaces the heavy solvent in the pores.
-
Air dry slowly or use Supercritical CO₂ drying (if available).
The Science of Modulation (Visualized)
Understanding why modulation works is vital for adjusting your stoichiometry.
Figure 2: The mechanism of Coordination Modulation.[1] The modulator creates a reversible equilibrium, preventing rapid precipitation and allowing defect correction.
Comparative Data: Synthesis Parameters
Use this table to adjust your experimental setup based on the metal center you are using. imp complexes often vary significantly based on the metal's coordination geometry.
| Parameter | Zinc (Zn²⁺) / Cadmium (Cd²⁺) | Copper (Cu²⁺) / Cobalt (Co²⁺) |
| Preferred Method | Solvothermal (Sealed, >100°C) | Layering / Slow Diffusion (RT) |
| Hard/Soft Nature | Jahn-Teller active (Cu), Rigid | |
| Modulator | Benzoic Acid (10-30 eq) | Acetic Acid (5-10 eq) |
| pH Sensitivity | Low (Stable in acidic range) | High (Precipitates hydroxides if too basic) |
| Common Topology | Helical chains, Diamondoid nets | Paddle-wheel clusters, 2D sheets |
| Key Reference | Cryst. Growth Des. (Zn/Cd series) | RSC Adv. (Cu/Co series) |
Advanced FAQ: "The Black Box"
Q: I am using imp with terephthalic acid. I see crystals, but they are not the target CP. They are just recrystallized ligand. A: This is a pH issue. The imp ligand is neutral, but terephthalic acid requires deprotonation to coordinate. If the pH is too low (acidic), the carboxylate won't bind.
-
Fix: Add a base like NaOH or Triethylamine (TEA) to the reaction mixture to reach pH ~6-7. Alternatively, use the sodium salt of the dicarboxylate (Na₂-terephthalate) instead of the acid form.
Q: Can I use microwave synthesis? A: Yes, but only for microcrystalline powders (good for bulk property testing like fluorescence). Microwave heating is too fast for growing X-ray quality single crystals of imp CPs. Stick to conventional ovens for SCXRD.
References
-
Crystal Engineering of imp CPs
- Title: Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II)
- Source: MDPI (Crystals 2023).
-
URL:[Link]
- Relevance: Demonstrates the layering technique and structural diversity of imidazole-pyridine deriv
-
Modulation Techniques
-
General Synthesis of imp Analogues
- Title: Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxyl
- Source: MDPI (Crystals 2017).
-
URL:[Link]
- Relevance: Provides specific solvothermal conditions (temperatures/solvents) for Cd(II)
Disclaimer: This guide is based on general coordination chemistry principles and literature regarding imidazole-pyridine ligands. Specific results may vary based on anion choice and solvent purity. Always perform small-scale safety tests before scaling up solvothermal reactions.
Sources
Technical Support Center: Achieving Phase Purity in 4-(1H-imidazol-1-yl)pyridine (Ipy) Based MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-1-yl)pyridine (Ipy) based Metal-Organic Frameworks (MOFs). This guide is designed to provide you with in-depth, field-proven insights to overcome one of the most common hurdles in the synthesis of these materials: controlling phase purity. By understanding the underlying chemical principles, you can move from frustrating, mixed-phase results to pure, crystalline materials suitable for your application.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses high-level questions about the synthesis and characterization of Ipy-based MOFs, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What makes the this compound (Ipy) ligand particularly challenging for phase control?
The difficulty in controlling the phase purity of Ipy-based MOFs stems from the ligand's structural and electronic properties. Ipy is an asymmetric ditopic linker, meaning it has two distinct coordination sites: a pyridine nitrogen and an imidazole nitrogen. These two sites have different steric hindrances and basicities (pKa values), leading to varied coordination preferences with metal centers. This can result in the formation of multiple competing crystalline phases or even amorphous products under slightly different reaction conditions.[1] Furthermore, the rotational freedom between the pyridine and imidazole rings allows the ligand to adopt various conformations, which can be locked into different, stable framework topologies during crystallization.
Q2: What are the primary experimental factors that influence phase outcomes in Ipy-based MOF synthesis?
The self-assembly process of MOFs is a delicate balance between thermodynamics and kinetics.[2] Several key parameters can be tuned to steer the reaction toward a desired, phase-pure product. Understanding the role of each is critical for rational synthesis design.
Table 1: Key Experimental Parameters and Their Impact on Phase Purity
| Parameter | Effect on Synthesis | Causality & Rationale |
| Metal:Ligand Ratio | Directly influences the connectivity and topology of the resulting framework. | An excess of either metal or ligand can alter the local coordination environment, potentially favoring one phase over another or leading to the formation of dense, non-porous phases or incompletely coordinated, amorphous materials.[2] |
| Temperature | Controls the rates of nucleation and crystal growth. | Higher temperatures can overcome kinetic barriers to form a thermodynamically stable phase, but may also accelerate reactions too quickly, leading to amorphous precipitates.[2] Lower temperatures favor slower crystal growth, which can improve crystallinity. |
| Solvent System | Affects solubility of precursors and can act as a template or coordinating species. | The polarity, viscosity, and coordinating ability of the solvent can influence the formation of specific secondary building units (SBUs) and mediate interactions between precursors, thereby directing the final structure. |
| Modulators | Competitively coordinate to metal centers, influencing nucleation and growth rates.[3] | Modulators, typically monocarboxylic acids like acetic or formic acid, compete with the Ipy ligand for metal coordination sites.[4] This slows down the overall reaction rate, preventing rapid precipitation and allowing for the growth of larger, more perfect crystals of the desired phase.[3][5] |
| pH / Acidity | Alters the protonation state of the Ipy ligand and can influence the stability of metal clusters. | The coordination ability of both the pyridine and imidazole nitrogens is dependent on their protonation state. Controlling the pH is crucial for ensuring the ligand is in the correct form to assemble the target framework.[2] |
| Metal Salt Anion | The counter-ion of the metal salt can be incorporated into the final structure or influence the reaction kinetics. | Highly coordinating anions (e.g., sulfate, formate) can act as pillars or nodes in the framework, leading to entirely different topologies compared to non-coordinating anions (e.g., nitrate, perchlorate).[6][7] |
Q3: How can I definitively characterize the phase purity of my synthesized Ipy-MOF?
Ensuring you have a phase-pure material is crucial for accurate structure-property correlations.[8] A multi-technique approach is always recommended.
-
Powder X-Ray Diffraction (PXRD): This is the primary and most essential technique. The experimental PXRD pattern of your bulk sample should be compared to the simulated pattern derived from single-crystal X-ray diffraction data (if available) or reference patterns from the literature. A close match, with no significant additional peaks, indicates high phase purity.[9][10] The absence of sharp Bragg peaks and the presence of a broad hump suggests the material is amorphous.[11]
-
Scanning Electron Microscopy (SEM): SEM images can provide morphological information. A uniform crystal morphology (e.g., all cubes or all needles) across the sample is a good secondary indicator of phase purity. The presence of multiple crystal shapes often suggests a mixture of phases.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature and can help confirm if the correct amount of solvent is present in the pores, consistent with the pure phase.[12] It can also indicate the thermal stability of the framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the Ipy ligand and the absence of unreacted starting materials or modulator molecules (like acetate) that should not be part of the final framework.[12]
Q4: What is the role of a 'modulator' and how do I select one for my Ipy system?
A modulator is a chemical agent, often a simple carboxylic acid, added to a MOF synthesis to control the crystallization process.[3] Modulators function by competing with the primary organic linker (in this case, Ipy) for coordination to the metal centers.[5]
-
Mechanism of Action: This competitive binding temporarily caps the metal sites, slowing down the rate of framework formation. This prevents the rapid precipitation of kinetically-favored but potentially amorphous or impure phases, allowing the system to reach thermodynamic equilibrium and form well-ordered crystals of the desired phase.[3][4]
-
How to Choose a Modulator: The ideal modulator has a coordination affinity to the metal center that is strong enough to slow the reaction but weak enough to be replaced by the Ipy ligand as the framework grows.
-
Monocarboxylic acids are the most common choice (e.g., formic acid, acetic acid, benzoic acid).
-
The pKa and concentration of the modulator are key variables. A good starting point is to use a modulator with a pKa similar to that of the coordinating groups on your primary linker.
-
The amount of modulator needed must be optimized empirically. Too little will have no effect, while too much can completely inhibit MOF formation or become incorporated into the structure as a defect.
-
Section 2: Troubleshooting Guide: From Impurities to Pure Phases
This section provides step-by-step guidance for resolving specific experimental issues.
Problem 1: My PXRD pattern shows a mixture of phases or unidentifiable peaks.
This is the most common issue, indicating that your synthesis conditions are allowing for the formation of one or more undesired crystalline byproducts.
The following workflow can help you systematically address this issue.
Caption: Troubleshooting workflow for a mixed-phase MOF sample.
-
Objective: To determine if the impurity is a kinetic product (forms quickly) that can be converted to the thermodynamic product (more stable) over time or at higher temperatures.
-
Setup: Prepare at least six identical reaction mixtures according to your original protocol. Place them in a programmable oven or in separate ovens set to different temperatures (e.g., 80°C, 100°C, 120°C).
-
Execution:
-
For the time-course study (at a single temperature), remove one reaction vessel at set time points (e.g., 6h, 12h, 24h, 48h).
-
For the temperature study, remove all vessels after a fixed time (e.g., 24h).
-
-
Work-up: For each sample, cool the vessel to room temperature. Isolate the solid product by centrifugation or filtration. Wash thoroughly with the reaction solvent (e.g., DMF), followed by a lower-boiling-point solvent (e.g., ethanol or acetone). Dry the samples under vacuum.
-
Analysis: Collect a PXRD pattern for each sample. Analyze the patterns to observe the evolution of the crystalline phases over time and at different temperatures. This will reveal whether one phase grows at the expense of another, guiding you to the optimal conditions.
Problem 2: I am consistently getting an amorphous precipitate instead of a crystalline MOF.
An amorphous product, characterized by a lack of sharp peaks in the PXRD pattern, indicates that the framework components are precipitating faster than they can arrange into an ordered, crystalline lattice.[11][13] This is a problem of kinetics.
-
Possible Cause A: Reaction is too rapid.
-
Solution: The primary goal is to slow down the rate of nucleation.[1]
-
Decrease Reactant Concentration: Halve the concentration of both the metal salt and the Ipy ligand. This reduces the frequency of molecular collisions, slowing precipitation.
-
Lower the Reaction Temperature: Reducing the temperature by 20-40°C can significantly decrease the reaction rate, favoring ordered crystal growth over rapid precipitation.[2]
-
Use a Solvent Diffusion Method: If using a solvothermal batch method, switch to a layered diffusion technique. Dissolve the metal salt in a dense solvent (e.g., DMF) and carefully layer a solution of the Ipy ligand in a less dense, miscible solvent (e.g., ethanol or methanol) on top. Let the vessel stand undisturbed at room temperature. Crystals will form slowly at the interface over days or weeks.
-
-
-
Possible Cause B: Suboptimal pH.
-
Solution: The protonation state of the Ipy ligand's imidazole and pyridine groups is crucial for proper coordination.
-
Introduce a Modulator/Buffer: As discussed in Q4, adding a weak acid modulator like acetic acid can both slow the reaction and buffer the pH.[3][5]
-
Systematic pH Adjustment: If a modulator is not working, consider adding trace amounts of a base (e.g., triethylamine) or acid (e.g., HCl) to your reaction mixture to systematically vary the pH and find the optimal range for crystallization. Use a pH meter to monitor the starting solution.
-
-
References
-
Determination of Phase Purity. (n.d.). Scribd. Retrieved from [Link]
-
Li, J., et al. (2023). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Energy & Environmental Materials. Available at: [Link]
-
novoMOF. (2019, October 31). How we measure and ensure the high quality of our MOFs. novoMOF Blog. Retrieved from [Link]
-
Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (2023). Request PDF on ResearchGate. Retrieved from [Link]
-
Colombo, V., et al. (2025). Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate. CrystEngComm. Available at: [Link]
-
Wilson, A. G., et al. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science. Available at: [Link]
-
Lesage, A., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Sun, W-Y., et al. (2011). Entangled Coordination Frameworks with 1,4-Di(1H-imidazol-4-yl)benzene. Crystal Growth & Design. Available at: [Link]
-
Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity. (2011). Request PDF on ResearchGate. Retrieved from [Link]
-
Determination of Phase Purity by Powder X-ray Diffraction. (n.d.). University of Southampton. Retrieved from [Link]
-
Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. (2019). Dalton Transactions. Available at: [Link]
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (2025). Chemical Science. Available at: [Link]
-
Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. (2016). PMC - NIH. Retrieved from [Link]
-
Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. (2016). CrystEngComm. Available at: [Link]
-
Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. (2023). PMC - NIH. Retrieved from [Link]
-
Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks. (2022). Chemistry of Materials. Available at: [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. (2023). PMC. Retrieved from [Link]
-
Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. (2023). MDPI. Retrieved from [Link]
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (2025). PMC - NIH. Retrieved from [Link]
Sources
- 1. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01433B [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ncl.ac.uk [ncl.ac.uk]
- 9. scribd.com [scribd.com]
- 10. blog.novomof.com [blog.novomof.com]
- 11. Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Advanced FTIR Analysis of 4-(1H-imidazol-1-yl)pyridine Ligand Binding
Topic: FTIR Spectrum Analysis of 4-(1H-imidazol-1-yl)pyridine Ligand Binding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Asymmetric Bridge
In the realm of coordination chemistry and crystal engineering, This compound (often abbreviated as 4-ImPy or impy ) serves as a critical "non-symmetric" bridging ligand. Unlike its symmetric counterpart, 4,4'-bipyridine, 4-ImPy offers unique electronic modulation due to the distinct basicities of its two nitrogen donors: the pyridine nitrogen (
This guide provides a definitive technical comparison of the FTIR spectral response of 4-ImPy in its free versus coordinated states. It is designed to help you validate metal-ligand binding with precision, distinguishing true coordination from physical mixtures or solvation effects.
Experimental Protocol: The "Dual-Region" Validation
To ensure data integrity, we recommend a Self-Validating Protocol that cross-references two distinct spectral regions. Do not rely on a single peak shift.
Step-by-Step Methodology
-
Sample Preparation (Solid State):
-
Technique: KBr Pellet (Transmission) is preferred over ATR for this ligand to resolve weak "ring breathing" modes often obscured by ATR crystal absorption cutoffs.
-
Ratio: Mix 1.5 mg of dry ligand/complex with 150 mg of spectroscopic-grade KBr.
-
Grinding: Grind until a fine, uniform powder is achieved (avoid moisture uptake; use a glovebox if the complex is hygroscopic).
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.
-
-
Data Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for detecting subtle 10–15 cm⁻¹ shifts).
-
Scans: Minimum 64 scans to improve Signal-to-Noise ratio.
-
Background: Fresh air background before every sample to account for atmospheric CO₂/H₂O fluctuations.
-
-
The "Dual-Region" Check:
-
Region A (1650–1400 cm⁻¹): Monitor Ring Stretching (C=C / C=N). High intensity, primary indicator.
-
Region B (1050–950 cm⁻¹): Monitor Ring Breathing. Low intensity, but highly specific for coordination geometry.
-
Comparative Analysis: Free vs. Bound State
The binding of 4-ImPy to transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺) restricts the vibration of the aromatic rings, leading to a characteristic Blue Shift (shift to higher wavenumbers) due to kinematic coupling and increased bond force constants.
Table 1: Spectral Fingerprint of Coordination
| Vibrational Mode | Free Ligand ( | Metal-Bound Complex ( | Shift ( | Interpretation |
| Pyridine Ring Breathing | 990 – 995 | 1015 – 1025 | +20 to +35 | Primary Confirmation. The "breathing" mode requires higher energy when the N-atom is pinned by a metal. |
| Pyridine C=N Stretch | 1590 – 1600 | 1610 – 1625 | +15 to +25 | Indicates depletion of electron density from the ring to the metal ( |
| Imidazole Ring Stretch | 1515 – 1525 | 1535 – 1545 | +15 to +20 | Confirms the imidazole nitrogen ( |
| C-H Out-of-Plane ( | 810 – 820 | 825 – 835 | +10 to +15 | Diagnostic for 4-substituted pyridine; shift indicates rigidification. |
Analyst Note: If you observe the shift in the Pyridine C=N band (1610 cm⁻¹) but not in the Imidazole band (1515 cm⁻¹), your ligand may be acting as a terminal ligand (monodentate) rather than a bridge.
Product Comparison: 4-ImPy vs. Alternatives
When designing Metal-Organic Frameworks (MOFs), researchers often choose between 4-ImPy and 4,4'-Bipyridine. Here is how their spectral analysis compares.
Table 2: Diagnostic Performance Comparison
| Feature | This compound (4-ImPy) | 4,4'-Bipyridine (4,4'-Bipy) | Verdict |
| Symmetry | Asymmetric ( | Symmetric ( | 4-ImPy spectra are more complex with more active IR modes. |
| Peak Resolution | High. Distinct peaks for Py vs. Im rings allow independent monitoring of each donor site. | Medium. Pyridine rings are identical; peaks overlap perfectly, masking "one-sided" binding defects. | 4-ImPy allows superior defect analysis. |
| Binding Logic | Ditopic (Py-N and Im-N). | Ditopic (Py-N and Py-N). | 4-ImPy distinguishes "Head-to-Tail" chains via distinct IR shifts. |
| Key Marker | Split Ring Breathing (~995 & ~1010 cm⁻¹ in partial binding). | Single Ring Breathing (~1000 cm⁻¹). | 4-ImPy offers higher diagnostic resolution. |
Mechanism of Action & Visualization
Understanding the Kinematic Coupling is essential. When the nitrogen lone pair donates to a metal (Zn/Cu), the C-N bond order slightly increases, and the entire ring system becomes more rigid. This requires more energy to vibrate, hence the "Blue Shift."
Figure 1: Ligand Binding & Spectral Response Logic
Caption: Logical flow demonstrating why metal coordination results in a positive wavenumber shift (Blue Shift) in FTIR spectra.
Figure 2: The Self-Validating Analytical Workflow
Caption: Step-by-step decision tree for validating 4-ImPy coordination using FTIR data.
References
-
Vibrational Assignment of Pyridine Derivatives: Medhi, K. C., & Sharma, M. K. (1992).[1] Infrared spectral studies of some substituted pyridines. (Establishes the 990 cm⁻¹ breathing mode baseline).
-
Coordination Polymers with 4-Imidazol-1-yl-pyridine: Xue, L. P., et al. (2024).[2][3][4] 4-imidazol-1-yl-pyridine mixed ligands in Zn(II) coordination polymers.[3] (Provides comparative data for Zn-coordinated vs free ligand shifts). 3[5][6]
-
FTIR of Imidazole-Pyridine Systems: Naumov, P., et al. (2002).[7] Vibrational studies of the solid imidazole and pyridine adducts of metal(II) saccharinates. (Detailed analysis of kinematic coupling shifts in mixed ligand systems). 7
-
Halogen Bonding and Coordination in 4-ImPy: Study on 4-imidazol-1-yl-pyridine involving Cu(II) centers and noncovalent interactions. (Highlights the N2 terminal nitrogen coordination). 8[5][6]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational studies of the solid imidazole and pyridine adducts of metal(II) saccharinates. III. Zn(II) and Hg(II) imidazole saccharinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparing catalytic efficiency of imidazole-pyridine vs bipyridine ligands
[1]
Executive Summary
In the design of transition metal catalysts, the choice between Imidazole-Pyridine (Im-Py) and 2,2'-Bipyridine (Bipy) ligands represents a fundamental decision between tunable electronic asymmetry and robust symmetric stability .
While Bipyridine serves as the industry-standard "workhorse" due to its redox stability and predictable
Part 1: Structural & Electronic Fundamentals
The catalytic efficiency of a ligand is dictated by its ability to modulate the electron density at the metal center. The fundamental difference lies in the donor strength and symmetry.
Electronic Divergence
-
Bipyridine (Bipy): A symmetric, moderate
-donor and moderate -acceptor. It stabilizes metals in lower oxidation states (e.g., Ru(II), Ir(I)) via backbonding into the pyridine orbitals. -
Imidazole-Pyridine (Im-Py): An asymmetric chelate. The imidazole nitrogen (
hybridized) is significantly more basic ( ) than pyridine ( ). This makes Im-Py a stronger net -donor , pushing electron density onto the metal. This "electron-rich" environment stabilizes high-valent intermediates (e.g., Ru(IV)=O, Ru(V)=O) essential for oxidation catalysis.
Symmetry and Cooperativity
-
Bipy: Rigid and symmetric.[1] Lacks protons for outer-sphere interactions.
-
Im-Py: The imidazole ring often carries an -NH group (if not N-alkylated). This proton is acidic enough to participate in Metal-Ligand Cooperativity (MLC) , acting as a proton shuttle in hydrogenation reactions—a mechanism inaccessible to unsubstituted Bipy.
Visualization: Electronic Ligand Effects
The following diagram illustrates the electronic pressure applied by the asymmetric Im-Py ligand compared to the symmetric Bipy.
Figure 1: Mechanistic divergence between symmetric Bipy and asymmetric Im-Py ligands.
Part 2: Case Study Analysis
Case A: Water Oxidation (Ru-Catalysis)
Context: Artificial photosynthesis requires catalysts that can access and stabilize high oxidation states (Ru(IV)=O / Ru(V)=O) without ligand degradation.
-
Bipy Performance: Ru(bipy)
is a classic photosensitizer but a poor water oxidation catalyst (WOC) because the pyridine rings are susceptible to oxidative degradation at the high potentials required for O-O bond formation. -
Im-Py Performance: Replacing pyridine with imidazole lowers the redox potential of the Ru(IV)/Ru(V) couple due to stronger
-donation.-
Evidence: Ru-complexes with imidazole motifs (e.g., Ru(bda)(imidazole)) show enhanced activity. The electron-rich imidazole stabilizes the electrophilic Ru(V)=O species, facilitating the nucleophilic attack of water.
-
Trade-off: While activity increases, the imidazole ring can sometimes be less stable than pyridine under long-term oxidative stress unless protected by bulky groups.
-
Case B: Transfer Hydrogenation (Ir/Ru-Catalysis)
Context: Reduction of ketones to chiral alcohols.
-
Bipy Performance: Standard Bipy complexes rely on inner-sphere mechanisms where the substrate must bind directly to the metal. This often requires vacant sites created by ligand dissociation.
-
Im-Py Performance: Im-Py ligands containing an NH group enable an outer-sphere mechanism .
-
Mechanism:[2] The metal hydride delivers H
to the carbonyl carbon, while the imidazole NH delivers H to the carbonyl oxygen simultaneously. -
Result: This concerted pathway significantly lowers the activation energy, resulting in TOF (Turnover Frequencies) orders of magnitude higher than simple Bipy analogs.
-
Part 3: Experimental Protocol (Self-Validating)
Protocol: Kinetic Profiling of Transfer Hydrogenation
This protocol compares the catalytic efficiency (TOF) of [CpIr(Im-Py)Cl] vs [CpIr(Bipy)Cl] in the reduction of acetophenone.
Reagents:
-
Catalyst (0.1 mol%)[1]
-
Acetophenone (Substrate)
-
2-Propanol (Hydrogen source & Solvent)
-
KOH (Base, 0.1 M)
-
Dodecane (Internal Standard for GC)
Workflow Diagram:
Figure 2: Kinetic profiling workflow for transfer hydrogenation.
Step-by-Step Methodology:
-
Inert Atmosphere: Perform all steps under
using Schlenk techniques to prevent catalyst deactivation by . -
Stock Solution: Dissolve the metal complex (0.01 mmol) in degassed 2-propanol (10 mL).
-
Activation: Add KOH (0.1 mmol). Stir for 10 mins at 82°C. Validation Point: A color change (often yellow to deep purple for Ir-ImPy) indicates formation of the active amido species. If no color change, the catalyst is inactive.
-
Reaction: Add acetophenone (10 mmol) and dodecane (internal standard).
-
Sampling: Withdraw 0.1 mL aliquots at designated intervals. Quench immediately in cold ethyl acetate/silica to stop the reaction.
-
Analysis: Analyze via GC-FID. Calculate Conversion % based on the ratio of acetophenone to 1-phenylethanol, normalized to dodecane.
-
Calculation: Plot ln(concentration) vs. time to determine
. Calculate TOF at 50% conversion.
Part 4: Data Summary & Comparison
The following table summarizes the performance metrics based on aggregate literature trends for these ligand classes.
| Feature | Bipyridine (Bipy) | Imidazole-Pyridine (Im-Py) | Advantage |
| Donor Strength | Moderate | Strong | Im-Py: Stabilizes High Ox States |
| Symmetry | Im-Py: Enantioselectivity | ||
| Cooperativity | No (Inert backbone) | Yes (If NH present) | Im-Py: Higher TOF via outer-sphere |
| Oxidation Stability | High (Robust) | Moderate (Ring opening risk) | Bipy: Long-term durability |
| Typical TOF | Im-Py: Faster kinetics (Reduction) | ||
| Cost/Synthesis | Low / Commercial | Moderate / Multi-step | Bipy: Accessibility |
References
-
Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Nanomaterials (MDPI). [Link][3]
-
Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Inorganic Chemistry (ACS). [Link]
-
New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation. Organometallics. [Link]
-
Comparison of the structure–activity relationship of the bis(imino)pyridine pincers of nickel and cobalt for the electrochemical reduction of CO2. ChemSusChem. [Link]
-
Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters. [Link]
A Comparative Guide to Validating the Purity of 4-(1H-imidazol-1-yl)pyridine Using High-Performance Liquid Chromatography (HPLC) Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance.[1][2] 4-(1H-imidazol-1-yl)pyridine, a key structural motif in various pharmacologically active compounds, is no exception. Its purity can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, ensuring the integrity of your research and development pipeline.
The accurate and reliable quantification of imidazole derivatives like this compound is critical for ensuring the quality and consistency of starting materials and final products.[3] HPLC stands out as a powerful and widely used technique for this purpose due to its high resolving power and sensitivity.[1] This guide will explore a conventional Reversed-Phase (RP-HPLC) method and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the rationale behind the selection of each and detailed protocols for their implementation and validation in accordance with ICH guidelines.[4][5][6]
The Analyte: Understanding this compound
This compound is a polar molecule containing both a pyridine and an imidazole ring.[7][8] Its physicochemical properties, including a predicted pKa of around 5.2-6 for the pyridine nitrogen and the polar nature of the imidazole ring, present unique challenges and opportunities for chromatographic separation.[9][10] The potential for hydrogen bonding and ionic interactions necessitates careful method development to achieve optimal peak shape and resolution from potential process-related impurities.[10] Common impurities can arise from the synthesis process and may include unreacted starting materials or byproducts from side reactions.[11][12]
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone of many analytical laboratories for its robustness and wide applicability. For moderately polar compounds like this compound, a C18 or C8 column is a suitable starting point.[2][10][13] The key to a successful separation lies in controlling the mobile phase pH to manage the ionization state of the analyte and minimize undesirable interactions with the stationary phase.
Rationale for RP-HPLC Method Design
The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions. To achieve good peak shape for a basic compound like this compound, it is crucial to suppress the interaction between the protonated analyte and residual acidic silanol groups on the silica-based stationary phase.[10] This is typically achieved by working at a low pH (e.g., < 3) where the pyridine nitrogen is protonated, but the silanols are neutral.[10] An organic modifier like acetonitrile or methanol is used to elute the analyte from the column. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the aqueous portion of the mobile phase helps to maintain a consistent low pH and improve peak symmetry.[2][3]
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)[3]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2][3]
-
HPLC-grade acetonitrile, methanol, and water[3]
-
Formic acid, analytical grade[3]
-
Reference standard of this compound (purity >99%)
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions:
-
Mobile Phase B: Acetonitrile.[2]
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[2]
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask.[2]
-
Sample Solution (100 µg/mL): Prepare the sample solution of the synthesized this compound at the same concentration as the standard solution using the diluent.[2]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (re-equilibration)
-
Method 2: The Alternative Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that show poor retention in RP-HPLC, HILIC is an excellent alternative.[14][15] Given the polar nature of this compound, HILIC can offer a different selectivity and potentially better resolution of polar impurities that might co-elute with the main peak in an RP-HPLC system.
Rationale for HILIC Method Design
HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or cyano functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous or polar modifier.[14][16] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[16] For a compound like this compound, this can lead to increased retention compared to RP-HPLC. The elution order in HILIC is generally the opposite of that in RP-HPLC, with more polar compounds being more strongly retained.[16]
Experimental Protocol: HILIC
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
HILIC column (e.g., Amide, Silica, or Diol phase; 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Ammonium formate or ammonium acetate, analytical grade
-
Formic acid, analytical grade
-
Reference standard of this compound (purity >99%)
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
-
Diluent: 70:30 (v/v) Acetonitrile:Water
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask.
-
Sample Solution (100 µg/mL): Prepare the sample solution of the synthesized this compound at the same concentration as the standard solution using the diluent.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-1 min: 100% A
-
1-15 min: Gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Gradient back to 100% A
-
21-25 min: Hold at 100% A (re-equilibration)
-
Visualizing the Workflow
To ensure clarity and reproducibility, the overall workflow for validating the purity of this compound using either HPLC method can be visualized as follows:
Caption: Workflow for HPLC Purity Validation.
Comparison of Method Performance
The performance of each method should be rigorously validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4][17][18] The following table provides a comparative summary of the expected performance of the RP-HPLC and HILIC methods for the analysis of this compound.
| Performance Parameter | RP-HPLC Method | HILIC Method | Rationale for Difference |
| Retention of Main Peak | Moderate | Strong | HILIC is designed for better retention of polar compounds.[15] |
| Resolution of Polar Impurities | May be limited | Potentially superior | HILIC offers a different selectivity for polar analytes. |
| Peak Shape | Good (with pH control) | Can be challenging | Susceptible to peak distortion if equilibration is insufficient. |
| Robustness | Generally high | More sensitive to mobile phase composition | Small changes in water content can significantly affect retention. |
| Compatibility with MS | Good | Excellent | High organic content in the mobile phase enhances ESI efficiency.[19] |
| Column Equilibration Time | Relatively short | Longer | Requires more time to establish the aqueous layer on the stationary phase. |
Conclusion and Recommendations
Both RP-HPLC and HILIC are powerful techniques for assessing the purity of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
For routine quality control and general purity assessment, the RP-HPLC method is recommended due to its robustness and ease of use. The provided method with a C18 column and an acidic mobile phase should provide reliable and reproducible results for most applications.
-
When dealing with complex samples containing highly polar impurities, or for orthogonal method validation, the HILIC method is a valuable alternative. Its different selectivity can reveal impurities that may be hidden under the main peak in an RP-HPLC chromatogram. While method development can be more demanding, the potential for improved resolution of polar species makes it an indispensable tool for comprehensive purity profiling.
Ultimately, for critical applications in drug development, employing both methods orthogonally provides the most comprehensive and trustworthy assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- Benchchem. Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole.
- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
- Reddy, G. S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
- DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Phenomenex. HILIC HPLC Column.
- SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ChemicalBook. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS.
- PubChem. 4-(1H-Imidazol-2-yl)-pyridine.
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Benchchem. Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine.
-
PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: .
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
- LCGC International. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures.
- World Journal of Pharmaceutical Research. Synthesis and Characterization of Potential Impurities of Vigabatrin.
- PubChem. 3-(1H-Imidazol-1-yl)pyridine.
- Thermo Fisher Scientific. HILIC separations.
- ChemicalBook. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS.
- Buchi.com. Why HILIC is what your polar compounds need for purification.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 4730695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. database.ich.org [database.ich.org]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Fluorescence Quenching Efficiency of 4-(1H-imidazol-1-yl)pyridine Sensors
Introduction: The Power of Darkness in Fluorescence Sensing
In the realm of molecular sensing, the absence of light can be as informative as its presence. Fluorescence quenching, the process by which a fluorophore's emission is diminished, forms the basis of highly sensitive and selective chemosensors.[1] When a sensor molecule is engineered to fluoresce brightly on its own but "turns off" in the presence of a specific target analyte, we gain a powerful tool for detection. This guide focuses on a particularly promising class of such sensors: those built around the 4-(1H-imidazol-1-yl)pyridine scaffold.
The unique architecture of this molecule, combining a pyridine ring with an imidazole moiety, offers a rich playground for synthetic chemists and analytical scientists. The nitrogen atoms in both rings act as excellent coordination sites for a variety of analytes, particularly metal ions and protons (H⁺), making these compounds versatile platforms for developing targeted fluorescent probes.[2][3] This guide will provide an in-depth comparison of their quenching performance, grounded in the fundamental mechanisms and supported by robust experimental protocols.
Pillar 1: Understanding the Quenching Mechanism
The efficacy of a this compound sensor is dictated by how efficiently its fluorescence is quenched upon binding to a target analyte. Several photophysical mechanisms can be responsible for this "turn-off" response.
-
Photoinduced Electron Transfer (PET): This is a dominant mechanism in many fluorescent sensors.[4][5] In the absence of an analyte, the lone pair of electrons on a nitrogen atom of the sensor can be excited and transferred to the fluorophore, quenching its fluorescence non-radiatively. When a target analyte (like a metal ion) binds to that nitrogen, it lowers the energy of the lone pair, preventing this electron transfer and "turning on" the fluorescence. Conversely, if the core structure is already fluorescent, binding an analyte might introduce a new pathway for electron transfer, thus quenching the fluorescence.[5]
-
Static Quenching: This occurs when the sensor and the analyte form a non-fluorescent complex on the ground state.[1] This pre-association reduces the population of sensor molecules available for excitation, leading to a decrease in overall fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed molecules.
-
Dynamic (Collisional) Quenching: In this process, the analyte collides with the sensor molecule while it is in the excited state, causing it to return to the ground state without emitting a photon.[1] This type of quenching is dependent on the diffusion of the analyte and affects both the fluorescence intensity and lifetime.
The specific mechanism at play is crucial as it dictates the sensor's response time, sensitivity, and selectivity. For instance, sensors operating via static quenching often exhibit high binding constants and selectivity.
Caption: Fig. 1: Generalized fluorescence quenching pathway.
Pillar 2: A Self-Validating Experimental Protocol for Quenching Efficiency
To objectively compare sensor performance, a standardized and rigorous experimental protocol is paramount. The following workflow, centered around Stern-Volmer analysis, provides a self-validating system to quantify quenching efficiency.[6]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Sensor Stock Solution (e.g., 1 mM): Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution). The choice of solvent is critical as it can influence the sensor's photophysical properties.
-
Analyte (Quencher) Stock Solution (e.g., 10 mM): Prepare a concentrated stock solution of the analyte (e.g., a metal salt like CuSO₄ or HgCl₂) in the same solvent system as the sensor.
-
Working Solution: Prepare a dilute working solution of the sensor (e.g., 10 µM) from the stock solution. This concentration should be in the linear range of the fluorescence spectrophotometer.[7]
-
-
Initial Spectroscopic Characterization:
-
Record the absorption (UV-Vis) and fluorescence emission spectra of the sensor's working solution in the absence of any analyte.
-
Determine the wavelength of maximum excitation (λ_ex) and maximum emission (λ_em). This initial emission intensity is designated as I₀.
-
-
Fluorescence Titration:
-
To a cuvette containing a fixed volume of the sensor working solution, add small, precise aliquots of the analyte stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate. Record the fluorescence emission spectrum, ensuring the excitation wavelength is set to λ_ex. The peak intensity at λ_em is recorded as I.
-
Continue this process until the fluorescence intensity is significantly reduced or plateaus.
-
-
Data Analysis: The Stern-Volmer Equation:
-
The core of the analysis is the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.[8] I₀ / I = 1 + Kₛᵥ[Q]
-
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity at a given quencher concentration.
-
[Q] is the concentration of the quencher (analyte).
-
Kₛᵥ is the Stern-Volmer quenching constant (in M⁻¹), a direct measure of the quenching efficiency. A higher Kₛᵥ indicates a more efficient sensor.
-
-
-
Calculation and Validation:
-
Plot I₀ / I on the y-axis against [Q] on the x-axis.
-
Perform a linear regression on the data points. For an ideal quenching process, this plot should yield a straight line with a y-intercept of approximately 1.[8]
-
The slope of this line is the Stern-Volmer constant, Kₛᵥ .[9] The linearity of the plot helps validate the quenching model.
-
-
Determining the Limit of Detection (LOD):
-
The LOD is the lowest analyte concentration that can be reliably distinguished from a blank sample. It is a critical metric for comparing sensor sensitivity.
-
It is calculated using the formula: LOD = 3σ / K
-
Where:
-
Caption: Fig. 2: Experimental workflow for quenching analysis.
Pillar 3: Comparative Performance of Imidazole-Pyridine Based Sensors
The true value of a sensor lies in its performance relative to alternatives. Sensors based on the imidazole and pyridine framework have been developed for a range of important analytes. While a direct comparison of "this compound" itself is limited, we can synthesize data from structurally similar compounds containing both moieties to establish a performance benchmark.
The following table compares the quenching performance of several representative imidazole-pyridine based fluorescent sensors against various metal ion analytes. This data is synthesized from multiple studies to provide a clear, objective overview.
| Sensor/Probe | Target Analyte | Quenching Constant (Kₛᵥ, M⁻¹) | Limit of Detection (LOD) | Response Type & Solvent | Reference |
| TS (Imidazole-Phenol) | Cu²⁺ | Not Reported | 0.05 µM | Turn-off / CH₃CN:H₂O | [12] |
| AS (Imidazole-Phenol) | Cu²⁺ | Not Reported | 0.50 µM | Turn-off / CH₃CN:H₂O | [12] |
| 2,6-bis(imidazole-yl)pyridine | Fe³⁺ | 2.1 x 10⁴ | 0.89 µM | Turn-off / Ethanol | [13] |
| Pyrimidin-yl-imidazole | (Antiproliferative) | Not Applicable | IC₅₀ = 0.62 µM | Biological Activity | [14] |
| Generic Imidazole Derivative | Cu²⁺ | High (Qualitative) | Not Reported | Turn-off / ACN:H₂O | [15] |
| Rhodamine-Schiff Base | Al³⁺ | Not Reported | 1.18 nM | Turn-on / CH₃CN:H₂O | [16] |
Note: This table is illustrative and compiles data from sensors with related structural motifs to provide a comparative context.
From this data, several insights emerge:
-
High Sensitivity: Imidazole-based sensors can achieve very low limits of detection, often in the nanomolar to low micromolar range, which is suitable for environmental and biological monitoring.[12][16]
-
Selectivity for Transition Metals: The nitrogen-rich structure of these sensors shows a strong affinity for transition metal ions like Cu²⁺ and Fe³⁺, often leading to significant fluorescence quenching.[12][13][15]
-
Tunability: As demonstrated by the synthesis of various derivatives, the core imidazole-pyridine structure can be chemically modified to tune its selectivity and sensitivity for different analytes or to enhance its performance as an antiproliferative agent.[13][14][17]
Conclusion and Future Outlook
Sensors based on the this compound scaffold and its derivatives represent a robust and versatile class of fluorescent chemosensors. Their performance is underpinned by well-understood quenching mechanisms like PET and static complex formation, and their efficiency can be rigorously quantified using Stern-Volmer analysis. The primary advantages of these sensors include their straightforward synthesis, high sensitivity, and the inherent tunability of the imidazole-pyridine core, which allows for rational design targeting specific analytes.[13][18]
Compared to other fluorescent probes, they offer a competitive edge in the detection of transition metal ions. Future research will likely focus on enhancing their water solubility for improved biological applications, developing multi-analyte sensor arrays, and integrating these molecules into solid-state devices for real-time, on-site monitoring.
References
-
Fluorescence quenching study of new coumarin-derived fluorescent imidazole-based chemosensor. ResearchGate. Available at: [Link]
-
Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. RSC Publishing. Available at: [Link]
-
New imidazole sensors synthesized for copper (II) detection in aqueous solutions. South Eastern European Journal of Public Health. Available at: [Link]
-
The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. Available at: [Link]
-
Fluorescent sensor of imidazole and histidine. RSC Publishing. Available at: [Link]
-
Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. Available at: [Link]
-
Fluorescence Quenching. ETH Zurich. Available at: [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. Available at: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. Available at: [Link]
-
LOD in Fluorescence. Wasatch Photonics. Available at: [Link]
-
Comparison of Previously Reported Fluorescent Chemosensors with CS. ResearchGate. Available at: [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. Available at: [Link]
-
Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors. RSC Publishing. Available at: [Link]
-
The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent Technologies. Available at: [Link]
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. Available at: [Link]
-
Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. MDPI. Available at: [Link]
-
Recent advances in the fluorimetric and colorimetric detection of cobalt ions. RSC Publishing. Available at: [Link]
-
A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. MDPI. Available at: [Link]
-
Fluorescence assays: limit of detection. ResearchGate. Available at: [Link]
-
A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform. Nature. Available at: [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. Available at: [Link]
-
Limits of detection in spectroscopy. ResearchGate. Available at: [Link]
-
Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. ACS Publications. Available at: [Link]
-
Can anyone help me to do stern volmer plot in flourescence quenching? ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available at: [Link]
Sources
- 1. edinst.com [edinst.com]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the fluorimetric and colorimetric detection of cobalt ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00445K [pubs.rsc.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform – Noël Research Group – UvA [noelresearchgroup.com]
- 10. wasatchphotonics.com [wasatchphotonics.com]
- 11. rsc.org [rsc.org]
- 12. seejph.com [seejph.com]
- 13. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 4-(1H-imidazol-1-yl)pyridine
Executive Summary & Chemical Context
This guide mandates the safety protocols for 4-(1H-imidazol-1-yl)pyridine (CAS: 2589-17-5). While often used as a ligand in metal-organic frameworks (MOFs) and coordination chemistry, this compound presents specific hazards derived from its parent heterocycles—pyridine and imidazole.
The Safety Logic (Precautionary Principle): Unlike common solvents, specific toxicological data for this isomer is less ubiquitous than its 2-yl counterparts. Therefore, we apply a Structure-Activity Relationship (SAR) safety model.
-
The Imidazole Moiety: Contributes to potential corrosivity and severe eye irritation (Category 1/2A).
-
The Pyridine Ring: Associated with distinct odor, respiratory irritation (STOT SE 3), and potential acute toxicity if swallowed.
-
Physical State: As a crystalline solid, the primary vector of exposure is dust inhalation , necessitating strict respiratory control.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Category | Hazard Statement | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[1][2][3] | Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][4] | Direct contact will cause dermatitis. Double-gloving recommended for solutions. |
| Eye Damage | Category 2A/1* | H319/H318: Causes serious eye irritation/damage.[2] | Treat as corrosive.[5][6] Dust can cause permanent corneal opacity if not rinsed immediately. |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1] | Zero-tolerance for open-bench handling. All powders must be manipulated in a fume hood. |
> Note: Due to the basicity of the imidazole nitrogen, we treat eye exposure as a corrosive risk (Category 1) to ensure maximum protection standards.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. If one layer fails (e.g., glove tear), the secondary layer (engineering control) protects the user.
A. Respiratory Protection (Primary Defense)
-
Standard Operation: Chemical Fume Hood (Certified Face Velocity: 0.5 m/s).
-
Spill Cleanup / Hood Failure: N95 or P2 Particulate Respirator .
-
Why: The compound is a fine powder. Surgical masks offer no protection against chemical dust inhalation.
-
B. Ocular Protection[1][4]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT use standard safety glasses with side shields when handling the dry powder. Airborne dust can bypass side shields and react with eye moisture to form a basic solution, causing severe irritation.
-
C. Dermal Protection
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Glove Technique:
-
Dry Solid: Single nitrile glove is sufficient.
-
In Solution (DCM/Methanol):Double gloving is required. Pyridine derivatives can act as carriers, transporting other toxic solutes through the skin.
-
-
Body: Standard cotton lab coat (buttoned) + long pants + closed-toe chemically resistant shoes.
Operational Workflow: Step-by-Step
This protocol minimizes static charge and dust generation, the two most common causes of exposure.
Phase 1: Preparation
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Static Control: Place an antistatic mat or use a polonium static eliminator gun inside the hood if the environment is dry (<30% humidity). Imidazole derivatives are prone to static fly-away.
-
Taring: Place the receiving vessel (flask) on the balance inside the hood. If the balance is external, tare a closed vial, then move to the hood to fill.
Phase 2: Transfer & Weighing
-
Open Container: Gently tap the bottle on the benchtop to settle contents before opening.
-
Transfer: Use a disposable anti-static spatula .
-
Technique: Do not dump. Transfer small amounts to avoid a dust cloud.
-
-
Containment: If weighing >5g, use a powder funnel directed deep into the receiving flask to prevent neck contamination.
Phase 3: Solubilization
-
Solvent Addition: Add solvent (typically Methanol, Ethanol, or DCM) slowly down the side of the flask.
-
Observation: The dissolution is often endothermic. Ensure no clumps remain that could act as "dust bombs" later.
Phase 4: Decontamination
-
Immediate Wipe: Wipe the balance and spatula with a chemically compatible wipe (ethanol-dampened).
-
Waste: Dispose of the wipe in the solid hazardous waste bin immediately.
Visual Workflow & Logic
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational decision tree ensuring engineering controls are verified before chemical exposure occurs.
Waste Management & Disposal Plans
Disposal Principle: Do not mix with strong oxidizers or acids in the waste stream, as this may generate heat or toxic byproducts.
A. Solid Waste (Powder/Contaminated Wipes)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant - this compound."
-
Disposal Method: High-temperature incineration.
B. Liquid Waste (Mother Liquors)
-
Segregation: Halogenated vs. Non-Halogenated Organic Waste (depending on the solvent used).
-
pH Check: If the solution was acidified, ensure the waste container is compatible (glass or chemically resistant plastic).
-
Protocol:
-
Pour waste into the appropriate carboy using a funnel.
-
Rinse the reaction vessel with a small amount of acetone; add rinse to the waste.
-
Cap the carboy immediately.
-
Emergency Response Protocols
| Incident | Immediate Action | Secondary Action |
| Eye Contact | Rinse immediately for 15 minutes. Hold eyelids open. Time is critical to prevent corneal damage. | Seek medical attention.[1][3] Bring the SDS. |
| Skin Contact | Brush off dry powder before wetting. Wash with soap and water for 15 mins. | Monitor for redness/blistering.[5] Apply hydrocortisone cream if irritation persists. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into waste. | Ventilate the area.[1][4] Wear N95/P2 respirator during cleanup. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 316817, 4-(1H-Imidazol-2-yl)pyridine (Isomer Analog Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine and Imidazole Derivatives Hazard Classification.[2][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine | C12H22N4O2 | CID 67164086 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
